[1,2,4]Triazolo[4,3-a]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-10-12-11-7-13(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRYKGLQLCKQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=CN32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178064 | |
| Record name | s-Triazolo(4,3-a)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-06-3 | |
| Record name | [1,2,4]Triazolo[4,3-a]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=235-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazolo(4,3-a)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazolo(4,3-a)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | s-triazolo[4,3-a]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Ascendant Trajectory of Triazolo[4,3-a]quinolines: A Technical Guide to Unlocking Anticancer Potential
Foreword: The Quinoline Scaffold as a Cornerstone in Oncology
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have demonstrated significant promise, with several compounds progressing to clinical use.[2] Their planar aromatic system allows for effective intercalation into DNA, while the heterocyclic nitrogen atoms provide sites for crucial hydrogen bonding interactions with various enzymatic targets. This inherent versatility has spurred the exploration of fused quinoline systems, leading to the emergence of novel heterocyclic entities with enhanced and often multi-targeted anticancer profiles. Among these, the triazolo[4,3-a]quinoline scaffold has garnered considerable attention for its potent and diverse antitumor activities.[3] This guide provides an in-depth technical exploration of the anticancer potential of triazolo[4,3-a]quinolines, from their rational design and synthesis to their intricate mechanisms of action and future therapeutic outlook.
The Triazolo[4,3-a]quinoline Core: A Strategic Fusion for Enhanced Anticancer Efficacy
The fusion of a triazole ring to the quinoline framework at the [4,3-a] position creates a unique tetracyclic system with distinct electronic and steric properties. This structural amalgamation is not merely an additive combination of its constituent heterocycles but rather a synergistic hybridization that unlocks novel biological activities. The additional nitrogen atoms in the triazole ring can modulate the compound's hydrophilic/hydrophobic balance and introduce new hydrogen bonding capabilities, potentially altering interactions within the active sites of target proteins.[3]
The strategic rationale behind exploring this scaffold is rooted in the established anticancer properties of both quinolines and triazoles. Quinoxaline, a bioisostere of quinoline, is a key component in numerous anticancer agents, and its derivatives are known to exhibit a wide array of pharmacological activities.[4] Similarly, the 1,2,4-triazole moiety is a well-known pharmacophore present in a multitude of clinically approved drugs, recognized for its ability to engage in various biological interactions. The fusion into the triazolo[4,3-a]quinoline system offers a rigid, planar architecture conducive to DNA intercalation, a common mechanism for cytotoxic agents.[5][6] Furthermore, this scaffold provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties through the introduction of various substituents.
Synthesis of the Triazolo[4,3-a]quinoline Scaffold: A Practical Workflow
A common and effective synthetic route to the triazolo[4,3-a]quinoline core involves a multi-step process commencing from readily available starting materials.[3][7] The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of Substituted Triazolo[4,3-a]quinolines
Step 1: Synthesis of 2-Hydrazinylquinoxaline
-
To a solution of 2,3-dichloroquinoxaline in ethanol, add hydrazine hydrate.
-
Stir the reaction mixture at room temperature for 18 hours.
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The resulting precipitate, 2-hydrazinylquinoxaline, is filtered, washed with cold ethanol, and dried. This intermediate can often be used in the subsequent step without further purification.[7]
Step 2: Condensation with Aldehydes to Form Hydrazones
-
Dissolve 2-hydrazinylquinoxaline in a suitable solvent such as ethanol.
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Add the desired substituted aldehyde to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone intermediate.
Step 3: Oxidative Cyclization to the Triazolo[4,3-a]quinoline Core
-
To the solution containing the hydrazone, add an oxidizing agent such as chloranil.
-
The reaction is then refluxed for several hours to induce intramolecular cyclization.[3]
-
Upon cooling, the product precipitates and can be collected by filtration.
-
Purification of the final triazolo[4,3-a]quinoline derivative is typically achieved by recrystallization from an appropriate solvent or by column chromatography.
Causality in Experimental Choices:
-
The use of hydrazine hydrate in the first step is a standard method for introducing a hydrazinyl group, which is essential for the subsequent cyclization to form the triazole ring.
-
The condensation with various aldehydes in the second step allows for the introduction of diverse substituents at the 1-position of the final triazolo[4,3-a]quinoline, enabling the exploration of structure-activity relationships.
-
Chloranil is an effective oxidizing agent for the final cyclization step, facilitating the aromatization of the newly formed triazole ring.[3]
Visualization of the Synthetic Workflow:
Caption: General synthetic scheme for substituted[5][7][8]triazolo[4,3-a]quinolines.
Unraveling the Multifaceted Anticancer Mechanisms
The anticancer prowess of triazolo[4,3-a]quinolines stems from their ability to interact with multiple cellular targets and disrupt key oncogenic pathways. The following sections detail the primary mechanisms of action elucidated for this class of compounds.
DNA Intercalation and Topoisomerase II Inhibition: Disrupting Genomic Integrity
A prominent mechanism of action for many planar aromatic heterocycles is their ability to intercalate between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, interfering with fundamental cellular processes such as replication and transcription, ultimately leading to cell death.[5] Several studies have demonstrated that triazolo[4,3-a]quinoxaline derivatives are potent DNA intercalators.[6][7]
Furthermore, this DNA intercalation can lead to the inhibition of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the induction of apoptosis.[5]
Experimental Protocol: In Vitro Topoisomerase II Inhibition Assay
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Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.
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Compound Incubation: Add varying concentrations of the test triazolo[4,3-a]quinoline compound to the reaction mixture. A known topoisomerase II inhibitor, such as etoposide or doxorubicin, should be used as a positive control.
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Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
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Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
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Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.
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Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or linear DNA.
Self-Validating System: The inclusion of a positive control (known inhibitor) and a negative control (vehicle) validates the assay's performance. The clear separation of different DNA topoisomers on the gel provides an unambiguous readout of enzyme activity.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Triazolo[4,3-a]quinolines have been shown to be potent inducers of apoptosis through the intrinsic pathway.[3] This involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization.
Specifically, certain derivatives have been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioners of apoptosis.
Visualization of the Apoptotic Pathway:
Sources
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- 8. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Deep Dive into the Fundamental Chemistry of the Triazolo[4,3-a]quinoline Ring System
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]quinoline ring system, a fascinating and privileged heterocyclic scaffold, stands as a cornerstone in modern medicinal chemistry. Its unique fusion of a quinoline and a 1,2,4-triazole ring bestows upon it a distinct three-dimensional architecture and a rich electronic landscape, making it a fertile ground for the development of novel therapeutic agents. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a mere recitation of facts to provide a foundational understanding of the synthesis, reactivity, and profound biological implications of this remarkable molecular framework. We will explore the causality behind synthetic choices, delve into the intricacies of its chemical behavior, and illuminate its journey from a chemical curiosity to a key player in the quest for new medicines.
The Allure of the Fused System: Structural Significance and Therapeutic Promise
The inherent planarity and extended π-system of the quinoline core, coupled with the hydrogen bonding capabilities and metabolic stability often associated with the triazole moiety, create a synergistic combination in the triazolo[4,3-a]quinoline scaffold. This unique amalgamation of properties has led to the discovery of derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticonvulsant and anticancer effects.[2][4] The strategic placement of substituents on this rigid framework allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.
Crafting the Core: Key Synthetic Strategies and Mechanistic Rationale
The construction of the triazolo[4,3-a]quinoline ring system is most commonly achieved through the formation of the triazole ring onto a pre-existing quinoline scaffold. The choice of starting materials and reaction conditions is paramount in dictating the efficiency and regioselectivity of these transformations.
The Workhorse Route: From 2-Hydrazinoquinolines to the Fused Triazole
The most prevalent and versatile approach commences with the readily accessible 2-hydrazinoquinoline intermediate. This nucleophilic hydrazine serves as the linchpin for the annulation of the triazole ring through condensation with a variety of one-carbon electrophiles.
Common One-Carbon Synthons and Their Mechanistic Implications:
-
Orthoesters (e.g., triethyl orthoformate): The reaction with orthoesters provides a straightforward and efficient route to 1-unsubstituted or 1-alkyl/aryl substituted triazolo[4,3-a]quinolines. The reaction proceeds through an initial condensation to form a hydrazonoester intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol, driven by the formation of the stable aromatic triazole ring.
-
Aldehydes: The use of aldehydes as the one-carbon source allows for the introduction of a wide array of substituents at the 1-position of the triazolo[4,3-a]quinoline core. The initial step involves the formation of a hydrazone intermediate. Subsequent oxidative cyclization is often required to achieve the final aromatic fused ring system. A mild and effective oxidizing agent for this transformation is chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[5]
A proposed mechanism for the chloranil-mediated oxidative cyclization involves the initial formation of a charge-transfer complex, followed by deprotonation of the hydrazone by the chloranil.[5] This facilitates an intramolecular nucleophilic attack of the quinoline ring nitrogen onto the imine carbon, leading to a dihydro-triazoloquinoline intermediate. Subsequent aromatization, driven by the re-aromatization of the quinoline ring and the formation of the stable triazole ring, yields the final product.
Experimental Protocol: Synthesis of 1-Aryl-[1][2][3]triazolo[4,3-a]quinolines via Oxidative Cyclization
-
Hydrazone Formation: To a solution of 2-hydrazinoquinoline (1 mmol) in a suitable solvent such as ethanol or methanol, add the desired aromatic aldehyde (1.1 mmol). The mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to a few hours until the formation of the hydrazone is complete, as monitored by thin-layer chromatography (TLC).
-
Oxidative Cyclization: To the reaction mixture containing the hydrazone, add chloranil (1.1 mmol). The mixture is then heated to reflux for several hours (typically 4-18 hours). The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-aryl-[1][2][3]triazolo[4,3-a]quinoline.
-
Alternative Synthetic Avenues
While the 2-hydrazinoquinoline route is dominant, other strategies have been explored for the synthesis of this scaffold. These include the reaction of 2-chloroquinolines with acylhydrazides, followed by an intramolecular cyclization, often promoted by dehydrating agents like phosphorus oxychloride. This method offers an alternative entry point, particularly when the desired substitution pattern on the triazole ring is more readily introduced via an acylhydrazide.
Unveiling the Chemical Persona: Reactivity of the Triazolo[4,3-a]quinoline Ring
The chemical reactivity of the triazolo[4,3-a]quinoline system is a fascinating interplay between the electron-rich triazole ring and the quinoline nucleus. The fusion of these two heterocyclic systems modifies their individual reactivities, leading to unique chemical behaviors.
Electrophilic Substitution: The Quinoline Moiety Takes Center Stage
Electrophilic substitution reactions, such as halogenation, predominantly occur on the carbocyclic ring of the quinoline moiety. The directing effects of the fused triazole ring and any existing substituents on the quinoline part will dictate the regioselectivity of these reactions. For instance, bromination of N-methyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-amine with N-bromosuccinimide (NBS) has been shown to occur at the 8-position of the quinoxaline ring system, a related scaffold.[5] This suggests that the benzene ring of the quinoline moiety is the more reactive site for electrophilic attack.
Diagram: Electrophilic Bromination of a Triazoloquinoline Derivative
Caption: Regioselective electrophilic bromination on the quinoline ring.
Nucleophilic Substitution and Functionalization
The presence of leaving groups, such as chloro substituents, on the quinoline ring of the triazolo[4,3-a]quinoline scaffold allows for nucleophilic substitution reactions. This provides a powerful tool for introducing a variety of functional groups and building molecular diversity. For example, a chloro group at the 4-position can be displaced by amines to introduce substituted amino functionalities, a common strategy in the development of bioactive molecules.[5]
The Signature of a Scaffold: Spectroscopic Characterization
The unambiguous identification and characterization of triazolo[4,3-a]quinoline derivatives rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1H and 13C NMR Spectroscopy: A Window into the Molecular Architecture
The proton and carbon NMR spectra of triazolo[4,3-a]quinolines exhibit characteristic chemical shifts that provide a wealth of structural information.
-
1H NMR: The protons on the quinoline portion of the molecule typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns are influenced by the electronic nature of the fused triazole ring and any substituents present. The proton at the 1-position of the triazole ring, if present, often appears as a distinct singlet.
-
13C NMR: The carbon signals for the fused ring system are spread over a wide range in the 13C NMR spectrum. The carbons of the quinoline ring appear in the aromatic region, while the carbons of the triazole ring have characteristic chemical shifts that can aid in their assignment.
| Position | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |
| Quinoline Ring | ||
| H-5 | 7.5 - 8.0 | 125 - 130 |
| H-6 | 7.2 - 7.7 | 120 - 128 |
| H-7 | 7.2 - 7.7 | 120 - 128 |
| H-8 | 7.8 - 8.3 | 128 - 135 |
| H-9 | 8.5 - 9.0 | 145 - 150 |
| Triazole Ring | ||
| H-1 (if R=H) | 8.0 - 8.5 | 140 - 150 |
| C-1 | - | 140 - 155 |
| C-3a | - | 145 - 155 |
| C-9a | - | 130 - 140 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and the nature of substituents.
Mass Spectrometry: Deciphering Fragmentation Pathways
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of triazolo[4,3-a]quinoline derivatives. The fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) can provide valuable structural information. The fragmentation of the fused ring system is complex and often involves cleavages within both the triazole and quinoline rings. Common fragmentation pathways for 1,2,4-triazoles include the loss of a nitrogen molecule (N2) to form a nitrilium ion. The quinoline ring can undergo its own characteristic fragmentation, and the interplay between these processes can lead to a unique mass spectral fingerprint for each derivative.
A Scaffold for Life: Biological Significance and Therapeutic Applications
The true significance of the triazolo[4,3-a]quinoline ring system lies in its proven potential as a source of novel therapeutic agents. The rigid, planar structure allows for effective interaction with biological macromolecules, while the diverse substitution patterns possible enable the optimization of potency and selectivity.
Anticonvulsant Activity: A Ray of Hope in Epilepsy Treatment
A number of 5-substituted-4,5-dihydro-[1][2][3]triazolo[4,3-a]quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties.[2] Notably, some of these compounds have shown significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) test. For instance, the compound 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline exhibited a potent anticonvulsant effect with an ED50 of 27.4 mg/kg in the anti-MES test.[6] This highlights the potential of this scaffold in the development of new antiepileptic drugs.
| Compound | Substituent at C-5 | Anticonvulsant Activity (ED50 in mg/kg, MES test) |
| 3f | p-fluorophenyl | 27.4 |
| 3a | phenyl | 45.2 |
| 3b | p-chlorophenyl | 38.6 |
| 3d | p-methylphenyl | 55.1 |
Data from Quan et al. (2007).[6]
Anticancer Potential: Targeting the Hallmarks of Cancer
The triazolo[4,3-a]quinoline scaffold has also emerged as a promising framework for the design of anticancer agents. Derivatives of the related[1][2][3]triazolo[4,3-a]quinoxaline system have demonstrated cytotoxic activities against various cancer cell lines, including melanoma.[5] For example, compound 17a from a series of novel[1][2][3]triazolo[4,3-a]quinoxalines displayed a potent EC50 of 365 nM against the A375 melanoma cell line.[5] The mechanism of action for many of these compounds is still under investigation, but their ability to induce apoptosis and inhibit key cellular processes makes them attractive candidates for further development.
| Compound | Cell Line | Cytotoxic Activity (EC50 in nM) |
| 17a | A375 (Melanoma) | 365 |
| 16a | A375 (Melanoma) | 3158 |
| 16b | A375 (Melanoma) | 3527 |
Data from Patinote et al. (2023).[5]
The Path Forward: Future Perspectives and Opportunities
The fundamental chemistry of the triazolo[4,3-a]quinoline ring system continues to be an active area of research. The exploration of new, more efficient, and sustainable synthetic methodologies will undoubtedly lead to a wider array of derivatives with novel substitution patterns. A deeper understanding of the reactivity of this fused system will open up new avenues for its functionalization and elaboration into more complex molecular architectures.
From a medicinal chemistry perspective, the proven anticonvulsant and anticancer potential of this scaffold warrants further investigation. The elucidation of the precise mechanisms of action of the most active compounds will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new triazolo[4,3-a]quinoline-based drug candidates.
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Methodological & Application
Application Note & Protocols: Characterizing Triazolo[4,3-a]quinolines as Novel DNA Intercalators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolo[4,3-a]quinoline scaffold represents a promising class of compounds with significant potential in anticancer drug development. Their planar aromatic structure allows them to function as effective DNA intercalators, disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the mechanism of action for these compounds and details a suite of robust experimental protocols to characterize their DNA binding properties and evaluate their biological efficacy. We present step-by-step methodologies for spectroscopic analysis, hydrodynamic measurements, and in vitro cytotoxicity assays, complete with insights into data interpretation and troubleshooting.
Introduction: The Therapeutic Potential of DNA Intercalation
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This physical insertion causes a distortion of the DNA structure, unwinding the helix and increasing the separation between adjacent base pairs. Such structural perturbations interfere with the function of DNA-dependent enzymes like DNA polymerases and topoisomerases, ultimately inhibiting critical cellular processes.
The[1][2][3]triazolo[4,3-a]quinoline core structure possesses the requisite planarity and aromaticity to facilitate this mode of binding.[2][3] By modifying substituents on this core, researchers can fine-tune the compound's DNA binding affinity, sequence selectivity, and pharmacological properties. Several studies have demonstrated that derivatives of this scaffold exhibit potent cytotoxic activity against various cancer cell lines, often correlating with their ability to intercalate DNA and inhibit enzymes like Topoisomerase II.[1][4][5] This document serves as a practical guide for researchers aiming to synthesize, characterize, and validate novel triazolo[4,3-a]quinoline derivatives as DNA-targeting therapeutic agents.
Mechanism of Action: The Intercalation Process
The primary mechanism driving the activity of triazolo[4,3-a]quinolines is their non-covalent insertion into the DNA double helix. This process is governed by several key molecular features and interactions.
-
Structural Requirements : The defining feature of an intercalator is a planar, electron-deficient aromatic system. The fused ring system of triazolo[4,3-a]quinoline provides this essential flat surface, allowing it to slide into the space created by the transient "breathing" of the DNA helix.[2][3]
-
Driving Forces : The stability of the drug-DNA complex is maintained by π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs (adenine, guanine, cytosine, thymine) above and below it.
-
Consequences : This intercalation event leads to significant local changes in DNA topology:
-
Unwinding : The helix must unwind to accommodate the intercalator, decreasing its twist angle.
-
Lengthening : The DNA molecule lengthens to accommodate the thickness of the inserted compound.
-
Inhibition of Enzymes : The distorted DNA is a poor substrate for enzymes involved in replication and transcription. For example, Topoisomerase II, which is crucial for resolving DNA tangles, can be trapped in a complex with DNA by these compounds, leading to double-strand breaks and cell death.[1]
-
Caption: Mechanism of DNA intercalation by triazolo[4,3-a]quinolines.
Core Experimental Protocols for Characterization
To validate a novel triazolo[4,3-a]quinoline derivative as a DNA intercalator, a multi-faceted approach is required. The following protocols provide a logical workflow from initial binding assessment to cellular effect.
Protocol: Spectroscopic Analysis of DNA Binding
UV-Visible and fluorescence spectroscopy are powerful initial techniques to confirm interaction and quantify binding affinity.[6][7] These methods rely on changes in the electronic properties of the compound upon binding to DNA.
Causality: The close association of the compound's chromophore with the DNA base pairs in the intercalated state alters its electronic environment. This perturbation predictably changes the compound's absorbance and fluorescence characteristics, which can be measured to determine the binding constant (Kb).[6]
3.1.1 UV-Visible Absorption Titration
-
Principle : The interaction between the compound and DNA typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the compound's absorption spectrum.[6]
-
Materials :
-
Calf Thymus DNA (ct-DNA)
-
Tris-EDTA (TE) buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Test compound (Triazoloquinoline derivative)
-
1 cm path length quartz cuvettes
-
UV-Vis Spectrophotometer
-
-
Procedure :
-
Preparation : Prepare a stock solution of ct-DNA in TE buffer. Determine its concentration accurately by measuring absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹.[8] Ensure the A260/A280 ratio is >1.7 to confirm purity.[8] Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in TE buffer.
-
Titration Setup : Place a fixed concentration of the test compound (e.g., 20 µM) in a quartz cuvette.[7]
-
Baseline : Record the initial absorption spectrum of the compound alone (typically 220-500 nm).
-
Titration : Add small, precise aliquots of the ct-DNA stock solution to the cuvette.[7]
-
Equilibration : After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.[7]
-
Data Collection : Continue additions until no further significant changes in the spectrum are observed, indicating saturation.
-
-
Data Analysis : To calculate the intrinsic binding constant (Kb), the data can be plotted using the Wolfe-Shimer equation or a similar binding model.
3.1.2 Fluorescence Spectroscopy
-
Principle : Many intercalators exhibit enhanced fluorescence upon binding to DNA.[9][10][11] This is due to the rigid, hydrophobic environment between the base pairs, which protects the excited state of the fluorophore. Alternatively, a competitive displacement assay using a known DNA-binding dye like Ethidium Bromide (EtBr) can be used. The test compound will displace EtBr, causing a quenching of the EtBr fluorescence.[12]
-
Materials :
-
Same as UV-Vis, plus Ethidium Bromide (for displacement assay)
-
Fluorescence Spectrophotometer
-
-
Procedure (Competitive Displacement) :
-
Complex Formation : Prepare a solution of ct-DNA (e.g., 20 µM) and Ethidium Bromide (e.g., 2 µM) in TE buffer. Allow it to incubate to form the DNA-EtBr complex, which will have a strong fluorescence signal.
-
Baseline : Record the fluorescence emission spectrum of the DNA-EtBr complex (e.g., Excitation at 520 nm, Emission scan from 550-700 nm).
-
Titration : Add increasing concentrations of the triazoloquinoline compound to the cuvette.
-
Equilibration & Measurement : After each addition, mix, equilibrate for 2 minutes, and record the emission spectrum.
-
-
Data Analysis : The quenching of the EtBr fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which relates to the binding affinity of the test compound.
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Comprehensive Methodologies for Assessing the Anti-inflammatory Effects of Triazoloquinolines
An Application Guide and Protocol Manual for Researchers
This guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the anti-inflammatory properties of triazoloquinoline compounds. Moving beyond a simple listing of procedures, this document elucidates the scientific rationale behind experimental choices, integrates self-validating controls within each protocol, and is grounded in authoritative scientific literature.
Introduction: The Therapeutic Potential of Triazoloquinolines in Inflammation
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2][3] The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response, inducing the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][5]
Triazoloquinolines are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory potential.[6][7][8] Preliminary studies suggest that their mechanism of action may involve the modulation of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandins.[1][9] Therefore, a systematic and multi-faceted approach is required to accurately characterize their anti-inflammatory profile, determine their mechanism of action, and assess their therapeutic potential.
This guide outlines a logical progression of assays, from initial in vitro screening to more complex cell-based mechanistic studies and finally to in vivo validation.
Part 1: In Vitro Assessment Strategies
In vitro assays provide a controlled environment to screen compounds, elucidate mechanisms, and minimize the use of animal models in accordance with the "3Rs" principle (Replacement, Reduction, and Refinement).[10]
Initial Screening: Cell-Free Assays
These assays are rapid, cost-effective methods to identify direct interactions between the test compound and key inflammatory enzymes.
Scientific Rationale: Prostaglandins are potent inflammatory mediators synthesized by COX enzymes.[11] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[12][13] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14] This assay determines if triazoloquinolines directly inhibit COX-1 and/or COX-2 activity.
Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical Cat. No. 701050). Prepare a solution of arachidonic acid (substrate) and a fluorescent probe (ADHP).
-
Compound Preparation: Serially dilute the triazoloquinoline compounds in DMSO to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a known non-selective inhibitor (e.g., Ibuprofen) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[15] A DMSO-only well serves as the vehicle control.
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted compound, control, or vehicle to appropriate wells.
-
Add 10 µL of COX-1 or COX-2 enzyme to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid.
-
Immediately read the fluorescence (Excitation: 535 nm, Emission: 590 nm) every minute for 10 minutes using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Triazoloquinoline A | 25.4 | 1.2 | 21.2 |
| Triazoloquinoline B | >100 | 8.7 | >11.5 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Ibuprofen (Control) | 5.2 | 3.1 | 1.7 |
Table 1: Example data from a COX inhibition assay. Higher selectivity index indicates greater selectivity for COX-2.
Mechanistic Assessment: Cell-Based Assays
Cell-based assays provide a more biologically relevant context by evaluating the effect of compounds on intact cellular signaling pathways. The lipopolysaccharide (LPS)-stimulated macrophage model is a cornerstone for this purpose.
Scientific Rationale: Macrophages are key cells in the innate immune response.[1] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4).[16] This activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production and release of numerous pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and Interleukin-6 (IL-6).[9][17] This model is excellent for assessing the ability of triazoloquinolines to suppress inflammatory responses in a cellular context.
Workflow for Cell-Based Anti-Inflammatory Assays
Caption: General workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[18]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the triazoloquinoline compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated (negative) control.[18]
-
Incubation: Incubate the plates for 24 hours at 37°C.[18] After incubation, collect the cell culture supernatant for NO and cytokine analysis. The remaining cells can be used for viability or protein analysis.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
Rationale: It is crucial to ensure that any observed anti-inflammatory effect is not due to cytotoxicity. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.
-
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm. Results are expressed as a percentage of the viability of the vehicle-treated control cells. Compounds exhibiting >20% cytotoxicity at a given concentration should be interpreted with caution.
Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
Rationale: NO is a signaling molecule produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation. Overproduction of NO contributes to tissue damage.
-
Transfer 50 µL of cell culture supernatant from the treatment plate to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.[18]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Cytokine Quantification (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) are a highly specific and sensitive method for quantifying the concentration of secreted proteins like TNF-α and IL-6 in the culture supernatant.[19][20]
-
Use commercially available ELISA kits for murine TNF-α and IL-6 (e.g., from Thermo Fisher Scientific or R&D Systems).
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards, controls, and the collected cell culture supernatants.
-
Incubating to allow the cytokine to bind.
-
Washing, then adding a detection antibody.
-
Adding a substrate solution that develops color in proportion to the amount of bound cytokine.
-
Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).[21]
-
-
Calculate cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| Control (No LPS) | 5.2 ± 1.1 | 3.5 ± 0.9 | 4.1 ± 1.3 | 100 ± 4.5 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 98 ± 3.9 |
| LPS + TQ-A (10 µM) | 45.3 ± 5.8 | 38.9 ± 4.2 | 55.1 ± 6.3 | 97 ± 4.1 |
| LPS + TQ-A (50 µM) | 12.1 ± 2.5 | 9.7 ± 1.9 | 21.4 ± 3.8 | 95 ± 5.0 |
| LPS + Dexamethasone (1 µM) | 8.9 ± 1.7 | 11.5 ± 2.1 | 15.8 ± 2.5 | 99 ± 3.2 |
Table 2: Example data from cell-based assays showing the dose-dependent inhibitory effect of a hypothetical Triazoloquinoline A (TQ-A).
Probing the Molecular Mechanism: Signaling Pathway Analysis
Rationale: To understand how triazoloquinolines exert their effects, it is essential to examine their impact on the upstream signaling pathways that control the production of inflammatory mediators. The NF-κB and MAPK pathways are primary targets.[22][23]
Inflammatory Signaling Cascade in Macrophages
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.
Protocol: Western Blot for Key Signaling Proteins
-
Cell Lysis: After LPS stimulation (for shorter time points, e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include antibodies against:
-
Phospho-IκBα (marker of NF-κB activation)
-
Phospho-p65 (marker of NF-κB activation)
-
Phospho-p38 and Phospho-JNK (markers of MAPK activation)
-
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) and to the total protein where appropriate (e.g., p-p65 vs total p65). A reduction in the phosphorylated forms of these proteins in the presence of a triazoloquinoline indicates inhibition of the respective pathway.
Part 2: In Vivo Validation
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system.[24] The choice of model is critical and should be based on the specific questions being asked.[24]
Acute Localized Inflammation Model
Scientific Rationale: This is one of the most widely used and well-characterized models for studying acute inflammation.[25] The subcutaneous injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response.[26] The initial phase involves the release of histamine and serotonin, followed by a later phase (3-5 hours) characterized by the production of prostaglandins and the infiltration of neutrophils.[25] The model is highly reproducible and is excellent for evaluating the efficacy of compounds that interfere with these mediators.[27]
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group 4-6: Test Groups (Triazoloquinoline at various doses, p.o.)
-
-
Dosing: Administer the test compounds or controls orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal. The left paw receives saline as a control.[25]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before injection) and then at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
-
-
Acute Systemic Inflammation Model
Scientific Rationale: This model mimics the systemic inflammatory response seen in sepsis.[28] Intraperitoneal (i.p.) injection of LPS leads to a massive release of pro-inflammatory cytokines (a "cytokine storm") into the bloodstream, which can cause fever, tissue damage, and lethality.[28] This model is useful for assessing a compound's ability to modulate systemic cytokine production and improve survival.
Experimental Protocol:
-
Animals and Grouping: As described for the paw edema model.
-
Dosing: Administer the triazoloquinoline or controls (e.g., dexamethasone) i.p. or p.o. 30-60 minutes before the LPS challenge.
-
LPS Challenge: Inject mice i.p. with a standardized dose of LPS (e.g., 5-15 mg/kg).
-
Endpoint Measurement:
-
Cytokine Analysis: At a peak time point (e.g., 90 minutes post-LPS), collect blood via cardiac puncture. Prepare serum and measure levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Survival Study: For a lethality model, use a higher dose of LPS and monitor the animals for survival over a period of 48-72 hours.
-
Conclusion
The comprehensive assessment of triazoloquinolines requires a hierarchical testing strategy. This guide provides a robust framework, beginning with high-throughput in vitro screens to identify activity and progressing to detailed cell-based assays to unravel the underlying molecular mechanisms targeting key inflammatory pathways like NF-κB and MAPK. Promising candidates must then be validated in relevant in vivo models of inflammation to confirm efficacy in a complex biological system. By following these detailed protocols and understanding the rationale behind them, researchers can effectively characterize the anti-inflammatory profile of novel triazoloquinoline compounds and advance the development of new therapeutics.
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Wójcik, M., Głuch-Lutwin, M., Gryboś, A., & Siwek, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules (Basel, Switzerland), 29(1), 123. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Application Notes & Protocols: Accelerating Drug Discovery with Computational Design of Triazolo[4,3-a]quinoline Analogs
Introduction: The Triazolo[4,3-a]quinoline Scaffold and the Rise of In Silico Design
The[1][2][3]triazolo[4,3-a]quinoline core is a privileged heterocyclic scaffold, forming the basis of compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[4][5][6][7] The fusion of the electron-rich triazole ring with the quinoline system creates a unique electronic and steric profile, making it an attractive starting point for medicinal chemists. Historically, the development of novel derivatives has relied on traditional synthesis and screening, a process often characterized by high costs, long timelines, and a significant rate of attrition.
The contemporary drug discovery landscape, however, has been reshaped by the integration of computational chemistry. This in silico approach allows for the rational design of molecules, prediction of their biological activity, and evaluation of their drug-like properties before a single compound is synthesized. This guide provides a detailed overview of the core computational methodologies and protocols as applied to the design of novel triazolo[4,3-a]quinoline-based therapeutic agents, transforming the discovery process from one of serendipity to one of intention.
The Iterative Cycle of Computational Drug Design
The synergy between computational and experimental chemistry is best represented as an iterative cycle. This process begins with a biological target and uses computational tools to refine and prioritize candidate molecules for synthesis and testing. The experimental results then provide crucial feedback to refine the computational models, leading to subsequent rounds of more informed design.
Caption: The CADD workflow, integrating computational and experimental phases.
Core Computational Techniques: Principles and Protocols
The successful application of computational studies hinges on selecting the appropriate technique and executing it with rigor. Below are detailed protocols for key methods used in the design of triazolo[4,3-a]quinolines.
Structure-Based Drug Design (SBDD): Molecular Docking
Expertise & Experience: Molecular docking is the cornerstone of SBDD. It predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. The core principle is to sample a vast number of conformations of the ligand within the protein's active site and score them using a scoring function that approximates the free energy of binding. A lower docking score typically indicates a more favorable binding interaction. This technique was instrumental in designing triazoloquinoxaline derivatives as potent VEGFR-2 inhibitors and A2B receptor antagonists.[1][2][8]
Trustworthiness: The validity of a docking protocol relies on meticulous preparation of both the protein and the ligand, and critically, on validating the docking protocol by "redocking" a known co-crystallized ligand to ensure the software can reproduce the experimentally observed binding pose.
Caption: A generalized workflow for a molecular docking experiment.
Protocol: Docking Triazolo[4,3-a]quinolines into VEGFR-2 Kinase Domain
-
Objective: To predict the binding mode and affinity of novel triazolo[4,3-a]quinoline derivatives against the VEGFR-2 kinase, a key target in angiogenesis.[8]
-
Software: AutoDock Tools, AutoDock Vina, PyMOL/Chimera.
-
Step 1: Protein Preparation
-
Action: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).
-
Causality: The crystal structure provides the experimentally determined 3D coordinates of the target protein, which is the foundation for the simulation.
-
Action: Using AutoDock Tools, remove water molecules, co-factors, and any existing ligands.
-
Causality: Water molecules can interfere with the docking algorithm and are typically removed unless they are known to play a critical role in ligand binding (structural waters).
-
Action: Add polar hydrogens and assign Kollman charges to the protein.
-
Causality: Hydrogens are often absent in PDB files. Adding them is essential for correctly calculating hydrogen bonds and electrostatic interactions, which are critical components of the scoring function.
-
-
Step 2: Ligand Preparation
-
Action: Sketch the triazolo[4,3-a]quinoline derivatives in a 2D chemical drawing program and convert them to 3D structures.
-
Action: Assign Gasteiger charges and merge non-polar hydrogens.
-
Causality: Correct charge assignment is crucial for accurately modeling electrostatic interactions between the ligand and the protein.
-
Action: Define rotatable bonds.
-
Causality: This step allows the docking algorithm to explore conformational flexibility of the ligand, which is essential for finding the optimal binding pose.
-
-
Step 3: Grid Box Generation
-
Action: Identify the ATP-binding site of VEGFR-2, typically by referring to the position of the co-crystallized ligand in the original PDB file.
-
Action: Generate a grid box that encompasses the entire active site with sufficient padding (~10 Å in each dimension).
-
Causality: The grid box defines the search space for the docking algorithm. A well-centered and appropriately sized box ensures that the algorithm samples the relevant binding pocket without wasting computational resources on irrelevant regions.
-
-
Step 4: Running AutoDock Vina
-
Action: Execute the Vina docking command, providing the prepared protein, ligand, and grid configuration files.
-
Causality: Vina uses an iterated local search global optimizer algorithm to explore the ligand's conformational space and a sophisticated scoring function to rank the resulting poses.
-
-
Step 5: Analysis of Results
-
Action: Analyze the output file, which contains multiple binding poses ranked by their affinity scores (in kcal/mol).
-
Action: Visualize the top-ranked poses using PyMOL or Chimera. Examine the specific interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the triazolo[4,3-a]quinoline ligand and key amino acid residues in the VEGFR-2 active site (e.g., Cys919, Asp1046).
-
Causality: The analysis of interactions provides a structural hypothesis for the ligand's activity. This understanding is crucial for guiding the next cycle of molecular design, for example, by adding a functional group to form a new hydrogen bond and improve potency.
-
Ligand-Based Drug Design (LBDD): Pharmacophore Modeling
Expertise & Experience: When a high-quality 3D structure of the target is unavailable, LBDD methods become paramount. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a given target. This "pharmacophore hypothesis" can then be used as a 3D query to screen large virtual databases for novel chemical scaffolds. This approach has been successfully used to identify novel quinoline and quinazoline derivatives.[9][10]
Protocol: Pharmacophore-Based Virtual Screening
-
Step 1: Training Set Compilation: Collect a set of structurally diverse molecules with known high affinity for the target of interest.
-
Step 2: Feature Identification: Generate all possible conformations for each molecule in the training set and identify the common pharmacophoric features.
-
Step 3: Hypothesis Generation: Align the molecules and generate multiple pharmacophore hypotheses. Score and rank these hypotheses based on their ability to correctly map the features of the most active compounds.
-
Step 4: Database Screening: Use the best-ranked hypothesis as a 3D query to screen a large compound database (e.g., ZINC, ChEMBL).
-
Step 5: Hit Filtering and Docking: Filter the resulting hits based on drug-like properties (e.g., Lipinski's Rule of Five) and then subject the filtered list to molecular docking (if a target structure is available or can be modeled) to refine the selection.
Assessing Complex Stability: Molecular Dynamics (MD) Simulations
Expertise & Experience: Molecular docking provides a static snapshot of a potential binding pose. However, biological systems are dynamic. MD simulations offer a way to study the time-dependent behavior of a protein-ligand complex, providing insights into its stability and the persistence of key interactions over time (typically nanoseconds). Stable Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values over the simulation period suggest a stable binding complex.[9][11]
Protocol: MD Simulation of a Docked Triazolo[4,3-a]quinoline Complex
-
Step 1: System Preparation: Use the best-ranked docked pose from the molecular docking experiment as the starting structure.
-
Step 2: Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Step 3: Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
Step 4: Minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Step 5: Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
Step 6: Production Run: Run the simulation for the desired length of time (e.g., 50-100 ns), saving the coordinates (trajectory) at regular intervals.
-
Step 7: Trajectory Analysis: Analyze the trajectory to calculate RMSD (for overall stability), RMSF (for residue-level flexibility), and the persistence of hydrogen bonds between the ligand and protein.
Application Showcase: Computationally-Guided Discovery
The true power of these techniques is demonstrated in their application. Several studies have successfully combined in silico predictions with experimental validation to discover potent triazolo[4,3-a]quinoline and related triazolo[4,3-a]quinoxaline derivatives.
Case Study 1: Targeting VEGFR-2 and Topoisomerase II in Cancer
Researchers have designed and synthesized novel triazolo[4,3-a]quinoxaline derivatives with the goal of inhibiting VEGFR-2 and Topoisomerase II (Topo II), both validated anticancer targets.[3][8] Molecular docking studies were performed to predict how these compounds would bind. The computational results correlated well with the experimental data, where compounds with favorable docking scores and key interactions (e.g., hydrogen bonding with hinge region residues in VEGFR-2) demonstrated potent inhibitory activity.[3][8]
Case Study 2: Development of A2B Adenosine Receptor Antagonists
In another study, molecular docking was used to predict the binding affinity of newly synthesized[1][2][3]triazolo[4,3-a]quinoxaline derivatives towards a homology model of the A2B adenosine receptor.[1][2] The results of the docking were strongly correlated with the cytotoxic activity observed against the MDA-MB 231 breast cancer cell line, validating the computational approach and providing a mechanistic hypothesis for the observed activity.[1][2]
Summary of Biological Activity Data
| Compound Class | Target | Key Compound(s) | Biological Activity (IC₅₀) | Cell Line | Reference |
| [1][2][3]Triazolo[4,3-a]quinoxaline | VEGFR-2 | 22a | 3.9 nM | - (Enzymatic) | [8] |
| [1][2][3]Triazolo[4,3-a]quinoxaline | Cytotoxicity | 22a | 4.9 µM | HepG2 | [8] |
| [1][2][3]Triazolo[4,3-a]quinoxaline | Topo II / DNA Intercalator | 10a, 11d, 8e | 3.71 - 5.61 µM | MCF-7 | [3] |
| [1][2][3]Triazolo[4,3-c]quinazoline | Topo II | 16 | 15.16 µM | - (Enzymatic) | [12][13] |
| [1][2][3]Triazolo[4,3-c]quinazoline | Cytotoxicity | 16 | 2.44 µM | HCT-116 | [12][13] |
Conclusion and Future Perspectives
The application of computational studies has fundamentally accelerated the design and discovery of novel triazolo[4,3-a]quinoline-based drug candidates. Techniques like molecular docking, pharmacophore modeling, and molecular dynamics provide invaluable insights that guide synthetic efforts, reduce costs, and increase the probability of success. The strong correlation often observed between in silico predictions and in vitro results underscores the predictive power of these methods.[1][14]
Looking forward, the integration of artificial intelligence and machine learning (AI/ML) is poised to further revolutionize this field.[15] ML models trained on large datasets can predict compound activity and ADMET properties with increasing accuracy, while generative AI models can design novel molecules with desired characteristics from scratch. The continued synergy of these advanced computational tools with expert medicinal chemistry will undoubtedly lead to the next generation of triazolo[4,3-a]quinoline therapeutics.
References
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Ezzat, G. et al. (2021). Design, synthesis, and molecular docking studies of new[1][2][3]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists. PubMed, [Link]
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Ezzat, G. et al. (2021). Design, synthesis, and molecular docking studies of new[1][2][3]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists. Semantic Scholar, [Link]
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Design, synthesis, molecular docking, dynamics simulations and antiviral activities of quinoline derivatives. ScienceDirect, [Link]
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El-Adl, K. et al. (2020). Design, synthesis, molecular docking and anti-proliferative evaluations of[1][2][3]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors. PubMed, [Link]
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Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate, [Link]
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Szymańska, E. et al. (2023). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI, [Link]
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Design, synthesis, and molecular docking studies of new[1][2][3]triazolo[4,3-a]quinoxaline derivatives as potential A2B receptor antagonists. ResearchGate, [Link]
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[1][2][3]Triazolo[4,3-a]quinoxaline: Synthesis, antiviral, and antimicrobial activities. N/A, [Link]
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Ravez, S. et al. (2021).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI, [Link]
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Alsaif, N. A. et al. (2021). Design, synthesis and molecular docking of new[1][2][3] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase. PubMed, [Link]
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Eweas, A. F. et al. (2023). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE, [Link]
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Eweas, A. F. et al. (2023). New[1][2][3]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. NIH National Center for Biotechnology Information, [Link]
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Wei, C.-X. et al. (2010). Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. PubMed, [Link]
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Quan, Z.-S. et al. (2007). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. PubMed, [Link]
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Fathalla, O. A. et al. (2024). Identification of new triazoloquinoxaline amine derivatives with potent modulatory effects against Toll-like receptor 7 through pharmacophore-based virtual screening and molecular docking approaches. NIH National Center for Biotechnology Information, [Link]
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Application Notes and Protocols for Evaluating Topoisomerase Inhibition by Triazolo[4,3-a]quinoxalines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of triazolo[4,3-a]quinoxalines as potential topoisomerase inhibitors. This document offers detailed protocols for key assays, explains the scientific rationale behind experimental choices, and provides insights based on field-proven experience to ensure data integrity and reproducibility.
Introduction: The Critical Role of Topoisomerases in Cancer Therapy and the Promise of Triazolo[4,3-a]quinoxalines
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and chromosome segregation.[1][2][3][4] They function by transiently cleaving and religating DNA strands, allowing for the management of DNA supercoiling and the decatenation of intertwined DNA molecules.[1][2] Due to their indispensable role in cell proliferation, topoisomerases have emerged as prominent targets for anticancer drug development.[3][5] Topoisomerase inhibitors disrupt the enzyme's catalytic cycle, leading to the accumulation of DNA strand breaks and ultimately triggering cell death in rapidly dividing cancer cells.[3][6]
There are two major classes of topoisomerases:
-
Topoisomerase I (Topo I): Creates single-strand breaks in DNA to relax supercoiling.[1][2]
-
Topoisomerase II (Topo II): Induces double-strand breaks to decatenate intertwined DNA duplexes.[1][2]
The[1][7][8]triazolo[4,3-a]quinoxaline scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[8][9] Several studies have highlighted the potential of this heterocyclic system to act as a DNA intercalator and a topoisomerase II inhibitor, making it a promising framework for the development of novel cancer therapeutics.[8][10][11][12][13][14]
This guide will focus on the essential assays required to rigorously evaluate the topoisomerase-inhibiting properties of novel triazolo[4,3-a]quinoxaline derivatives.
Section 1: Initial Screening for Topoisomerase Inhibition
The initial phase of evaluating a new compound class involves determining its general inhibitory activity against topoisomerases I and II. These assays are designed for high-throughput screening to identify promising candidates for further characterization.
Topoisomerase I Inhibition: DNA Relaxation Assay
Principle: This assay is based on the ability of Topoisomerase I to relax supercoiled plasmid DNA.[15][16] In the presence of a Topo I inhibitor, the relaxation process is hindered. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated and visualized by agarose gel electrophoresis. A fluorescence-based method can also be employed, where the intercalation of a dye results in different fluorescence intensities for supercoiled versus relaxed DNA.[7]
Expert Insight: It is crucial to run a solvent control (e.g., DMSO) to ensure that the vehicle used to dissolve the test compounds does not interfere with the enzyme activity.[1][2] Additionally, determining the linear range of enzyme concentration is essential for robust and reproducible results.[1]
Workflow for Topoisomerase I DNA Relaxation Assay
Caption: Workflow of the Topoisomerase I DNA relaxation assay.
Detailed Protocol: Topoisomerase I DNA Relaxation Assay (Gel-Based)
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT-1)
-
10x Topo I Assay Buffer
-
5x Stop Buffer/Gel Loading Dye
-
Triazolo[4,3-a]quinoxaline compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Positive control inhibitor (e.g., Camptothecin)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction would consist of:
-
2 µL 10x Topo I Assay Buffer
-
0.5 µg supercoiled plasmid DNA
-
1 µL of the triazolo[4,3-a]quinoxaline derivative at various concentrations (or solvent control/positive control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of Human Topoisomerase I (1-2 units).
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at 5-10 V/cm for 2-3 hours.[1]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water for 15 minutes.[17] Visualize the DNA bands under UV light and document the results.[1]
Data Interpretation:
-
No Enzyme Control: Should show only the supercoiled DNA band.
-
Enzyme Control (No Inhibitor): Should show predominantly relaxed DNA bands.
-
Inhibitor Samples: Increasing concentrations of an effective inhibitor will show a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
| Component | Volume/Amount | Purpose |
| 10x Topo I Assay Buffer | 2 µL | Provides optimal pH and ionic strength for enzyme activity. |
| Supercoiled Plasmid DNA | 0.5 µg | Substrate for the enzyme. |
| Test Compound/Control | 1 µL | To evaluate inhibitory effect. |
| Human Topoisomerase I | 1-2 units | The enzyme that catalyzes DNA relaxation. |
| Nuclease-free Water | To 19 µL | To adjust the final reaction volume. |
| 5x Stop Buffer/Gel Loading Dye | 4 µL | Stops the reaction and prepares the sample for gel loading. |
Topoisomerase II Inhibition: Decatenation Assay
Principle: Topoisomerase II can resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules.[17][18][19] kDNA is a large network that cannot enter an agarose gel, while the decatenated minicircles can.[17] An inhibitor of Topo II will prevent this decatenation, resulting in the kDNA remaining in the well of the agarose gel. This assay is highly specific for Topo II.[17][18]
Expert Insight: It is important to include both decatenated and linearized kDNA markers on the gel to aid in the interpretation of the results.[17][20] The reaction is ATP-dependent, which helps to distinguish Topo II activity from any contaminating Topo I activity.[17]
Workflow for Topoisomerase II Decatenation Assay
Caption: Workflow of the Topoisomerase II decatenation assay.
Detailed Protocol: Topoisomerase II Decatenation Assay (Gel-Based)
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (containing ATP)
-
5x Stop Buffer/Gel Loading Dye
-
Triazolo[4,3-a]quinoxaline compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Nuclease-free water
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Positive control inhibitor (e.g., Etoposide)
-
Decatenated and linearized kDNA markers
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction would consist of:
-
2 µL 10x Topo II Assay Buffer
-
200 ng kDNA[1]
-
1 µL of the triazolo[4,3-a]quinoxaline derivative at various concentrations (or solvent control/positive control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of Human Topoisomerase II (1-5 units).[1]
-
Incubation: Mix gently and incubate the reaction at 37°C for 30 minutes.[1][17]
-
Stopping the Reaction: Terminate the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.[17] An optional proteinase K digestion step can be included to improve gel quality.[17]
-
Agarose Gel Electrophoresis: Load the samples, along with decatenated and linearized kDNA markers, onto a 1% agarose gel in TAE or TBE buffer.[17][20] Run the gel at 4-5 V/cm until the dye front has migrated sufficiently.[17]
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water.[17] Visualize the DNA bands under UV light and document the results.
Data Interpretation:
-
No Enzyme Control: kDNA should remain in the well.
-
Enzyme Control (No Inhibitor): Decatenated minicircles should be visible as bands that have migrated into the gel.
-
Inhibitor Samples: An effective inhibitor will prevent decatenation, resulting in a dose-dependent decrease in the intensity of the minicircle bands and retention of the kDNA in the well.
| Component | Volume/Amount | Purpose |
| 10x Topo II Assay Buffer | 2 µL | Provides optimal pH, ionic strength, and ATP for enzyme activity. |
| Kinetoplast DNA (kDNA) | 200 ng | Catenated DNA substrate for the enzyme. |
| Test Compound/Control | 1 µL | To evaluate inhibitory effect. |
| Human Topoisomerase II | 1-5 units | The enzyme that catalyzes DNA decatenation. |
| Nuclease-free Water | To 19 µL | To adjust the final reaction volume. |
| 5x Stop Buffer/Gel Loading Dye | 4 µL | Stops the reaction and prepares the sample for gel loading. |
Section 2: Mechanistic Elucidation of Topoisomerase Inhibition
Once a triazolo[4,3-a]quinoxaline derivative has been identified as a topoisomerase inhibitor, the next critical step is to determine its mechanism of action. Inhibitors can be broadly classified as:
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of the topoisomerase without stabilizing the cleavage complex.[20][21]
-
Topoisomerase Poisons (or Interfacial Poisons): These inhibitors stabilize the covalent intermediate complex between the topoisomerase and DNA, leading to an accumulation of DNA strand breaks.[1][20]
DNA Cleavage Assay
Principle: This assay is designed to detect topoisomerase poisons.[20][22] It measures the ability of a compound to stabilize the covalent topoisomerase-DNA cleavage complex.[22][23] The reaction is stopped with a protein denaturant (e.g., SDS), which traps the covalent complex and results in single- or double-strand DNA breaks. These breaks can be visualized by the conversion of supercoiled plasmid DNA to nicked (for Topo I) or linear (for Topo II) forms on an agarose gel.[22][24]
Expert Insight: A key variation of this assay is the reversibility assay. After allowing the cleavage complex to form in the presence of the inhibitor, a high concentration of salt is added. This prevents the formation of new cleavage complexes while allowing the religation of existing ones. A true topoisomerase poison will show a slower reversal (religation) rate.[23]
Workflow for DNA Cleavage Assay
Caption: Workflow of the DNA cleavage assay to identify topoisomerase poisons.
Detailed Protocol: DNA Cleavage Assay
Materials:
-
Human Topoisomerase I or II
-
Supercoiled plasmid DNA
-
Appropriate 10x Assay Buffer
-
Triazolo[4,3-a]quinoxaline compounds
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
5x Loading Dye
-
Agarose, Gel Electrophoresis System
-
DNA stain
Procedure:
-
Reaction Setup: Assemble the reaction as described for the relaxation or decatenation assays.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Trapping the Cleavage Complex: Add SDS to a final concentration of 1%.
-
Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
Sample Preparation for Gel: Add 5x loading dye.
-
Electrophoresis and Visualization: Run on an agarose gel and visualize as previously described.
Data Interpretation:
-
An increase in the amount of nicked (for Topo I) or linear (for Topo II) DNA in the presence of the compound indicates that it is a topoisomerase poison.
-
A catalytic inhibitor will not show an increase in cleaved DNA products.
| Inhibitor Type | Relaxation/Decatenation Assay | Cleavage Assay |
| Catalytic Inhibitor | Inhibition of activity | No increase in cleaved DNA |
| Topoisomerase Poison | Inhibition of activity | Increase in cleaved DNA |
Section 3: Cellular Assays for In Vivo Validation
While in vitro assays are essential for initial characterization, it is crucial to validate the activity of promising compounds in a cellular context.
In Vivo Complex of Enzyme (ICE) Assay
Principle: The ICE assay quantifies the amount of topoisomerase covalently bound to DNA within cells.[1][2] This method is considered a gold standard for confirming the in vivo activity of topoisomerase poisons.[1] The assay involves lysing cells treated with the test compound and separating the DNA-protein complexes from free protein using cesium chloride gradient ultracentrifugation.[1][2] The amount of topoisomerase in the DNA-containing fractions is then quantified, typically by slot-blotting and immunodetection.[1]
Expert Insight: This is a complex and technically demanding assay. Careful preparation of cell lysates and accurate fractionation of the cesium chloride gradient are critical for obtaining reliable results. It is essential to include both positive and negative controls.
Workflow for the In Vivo Complex of Enzyme (ICE) Assay
Caption: Workflow of the In Vivo Complex of Enzyme (ICE) assay.
Detailed Protocol: In Vivo Complex of Enzyme (ICE) Assay (Abbreviated)
Materials:
-
Cultured cells
-
Triazolo[4,3-a]quinoxaline compounds
-
Lysis buffer
-
Cesium chloride (CsCl)
-
Ultracentrifuge and tubes
-
Slot-blot apparatus
-
Nitrocellulose membrane
-
Primary antibody against the target topoisomerase (Topo I or Topo II)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the test compound for a defined period.
-
Cell Lysis: Lyse the cells directly on the culture plate with a sarkosyl-containing buffer.
-
Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a CsCl step gradient and centrifuge at high speed. DNA and covalently bound proteins will pellet, while free proteins remain in the upper layers.[1]
-
DNA Isolation and Quantification: Resuspend the DNA pellet and measure the DNA concentration.[1]
-
Slot-Blotting: Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot-blot apparatus.[1]
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the topoisomerase of interest, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and quantify the band intensities.
Data Interpretation:
-
An increase in the amount of topoisomerase detected in the DNA fraction of treated cells compared to untreated cells indicates that the compound is stabilizing the cleavage complex in vivo, confirming its action as a topoisomerase poison.
Summary and Future Directions
The assays outlined in this guide provide a robust framework for the comprehensive evaluation of triazolo[4,3-a]quinoxalines as topoisomerase inhibitors. By progressing from initial screening assays to more complex mechanistic and cellular assays, researchers can confidently identify and characterize novel anticancer agents. The data generated from these studies will be invaluable for structure-activity relationship (SAR) studies, lead optimization, and the advancement of promising candidates into preclinical and clinical development.[5]
References
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ProFoldin. (n.d.). DNA relaxation assay kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Topoisomerase I-mediated DNA Relaxation as a Tool to Study Intercalation of Small Molecules Into Supercoiled DNA. Retrieved from [Link]
-
MDPI. (n.d.). [1][7][8]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Hycamtin. Retrieved from [Link]
-
PubMed. (n.d.). Single-Molecule Supercoil Relaxation Assay as a Screening Tool to Determine the Mechanism and Efficacy of Human Topoisomerase IB. Retrieved from [Link]
-
ResearchGate. (n.d.). DNA topoisomerase relaxation assays. (a) DNA topo I relaxation assay... [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Topoisomerase activity inhibition assays [Table]. Retrieved from [Link]
-
PLOS. (2023). New[1][7][8]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]
-
MDPI. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluating the genotoxicity of topoisomerase-targeted antibiotics. PMC. Retrieved from [Link]
-
ACS Publications. (2018). Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Retrieved from [Link]
-
MDPI. (n.d.). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. Retrieved from [Link]
-
ProFoldin. (n.d.). Human topoisomerase I DNA relaxation assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and development of topoisomerase inhibitors using molecular modelling studies. PMC. Retrieved from [Link]
-
ProFoldin. (n.d.). DNA topoisomerase II assay kits. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and anticancer activity evaluation of a series of[1][7][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Retrieved from [Link]
-
Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis, molecular docking and anti-proliferative evaluations of[1][7][8]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors. Retrieved from [Link]
-
ProFoldin. (n.d.). DNA cleavage assay kit. Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
ASM Journals. (n.d.). Activities of Quinoxaline, Nitroquinoxaline, and[1][7][8]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Retrieved from [Link]
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ResearchGate. (n.d.). Topoisomerase Assays. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges of Triazolo[4,3-a]quinoline Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with triazolo[4,3-a]quinoline derivatives in vitro. This document provides a comprehensive overview of the underlying principles of solubility and offers practical, step-by-step troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our goal is to equip you with the knowledge and protocols to ensure the reliable and reproducible use of these compounds in your assays.
Understanding the Challenge: The Physicochemical Landscape of Triazolo[4,3-a]quinolines
Triazolo[4,3-a]quinoline derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] However, their often planar, aromatic structure can lead to poor aqueous solubility, posing a significant challenge for in vitro studies.
Based on structurally related compounds, we can infer some general physicochemical properties. The triazole ring imparts weak basicity, and the quinoline core contributes to the overall lipophilicity.[2] The aqueous solubility of these derivatives is highly dependent on the nature and position of their substituents. For instance, the addition of polar groups like hydroxyls or primary amines can enhance solubility, whereas increasing the size of alkyl chains or adding phenyl groups tends to decrease it.[2] Understanding these structure-solubility relationships is the first step in troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with these compounds.
Q1: My triazolo[4,3-a]quinoline derivative won't dissolve in my aqueous cell culture medium. What is the first thing I should try?
A1: The most common starting point for dissolving poorly soluble compounds for in vitro assays is to create a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[3] Most cell lines can tolerate a final DMSO concentration of 0.1-0.5% without significant cytotoxicity.[3] However, it is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?
A2: This is a very common issue known as "solvent shock." When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound can crash out of solution. To mitigate this, try the following:
-
Pre-dilution: Instead of adding the DMSO stock directly to your full volume of media, first dilute it in a smaller volume of media or phosphate-buffered saline (PBS). Then, add this intermediate dilution to your final culture volume.[4]
-
Vortexing/Mixing: Ensure rapid and thorough mixing as you add the compound solution to the media to avoid localized high concentrations.[4]
-
Warming the Media: Pre-warming the cell culture media to 37°C can sometimes improve solubility.[4]
Q3: What is the maximum concentration of my triazolo[4,3-a]quinoline derivative I can expect to achieve in my assay?
A3: This is highly dependent on the specific derivative and the chosen solubilization method. It is essential to determine the "kinetic solubility" of your compound in your specific assay medium. This can be done by preparing a serial dilution of your compound in the medium and visually inspecting for precipitation or by using nephelometry to measure turbidity.[5] A reasonable goal for many in vitro assays is a final concentration in the low micromolar range.
Troubleshooting Guides: Advanced Solubilization Strategies
If DMSO alone is insufficient, several other techniques can be employed. Below are detailed troubleshooting guides for the most effective methods.
Guide 1: The Co-Solvent Approach
Principle of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[6]
Common Co-solvents for In Vitro Use:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated by cells. |
| Propylene Glycol | 1-5% | Similar properties to PEG 400. |
Experimental Protocol: Co-Solvent Solubilization
-
Prepare a Concentrated Stock: Dissolve your triazolo[4,3-a]quinoline derivative in 100% of the chosen co-solvent (e.g., PEG 400) to make a high-concentration stock (e.g., 10-50 mM).
-
Intermediate Dilution: Prepare an intermediate dilution of the co-solvent stock in your cell culture medium. For example, to achieve a final co-solvent concentration of 1%, you would dilute your stock 1:100 into the media.
-
Serial Dilutions: From this intermediate dilution, perform serial dilutions to achieve your desired final compound concentrations, ensuring the co-solvent concentration remains constant across all conditions.
-
Vehicle Control: It is critical to have a vehicle control containing the same final concentration of the co-solvent to account for any effects of the solvent on the cells.
Causality Behind Experimental Choices: By creating a stock in a pure co-solvent and then performing dilutions, you gradually decrease the solvent polarity, which can prevent the abrupt precipitation seen with "solvent shock."
Guide 2: pH Adjustment
Principle of Action: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weakly basic compound, decreasing the pH below its pKa will lead to protonation and an increase in aqueous solubility. Conversely, for a weakly acidic compound, increasing the pH above its pKa will result in deprotonation and increased solubility.[7] Triazolo[4,3-a]quinoline derivatives are generally weakly basic.[2]
Experimental Protocol: pH-Mediated Solubilization
-
Determine the Compound's pKa: If the pKa of your specific derivative is unknown, you can assume it will be weakly basic based on the core structure.
-
Prepare Acidic or Basic Buffers: Prepare a set of sterile, physiologically compatible buffers with different pH values (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and bicarbonate buffers for basic pH).
-
Test Solubility: Attempt to dissolve your compound in these buffers at your desired final concentration.
-
Cell Culture Considerations: Be mindful that significant deviations from the physiological pH of cell culture media (typically pH 7.2-7.4) can be toxic to cells. This method is often more suitable for cell-free assays. For cell-based assays, small adjustments to the media pH (e.g., to 7.0 or 7.6) may be tolerated by some cell lines, but this must be empirically determined.
Self-Validating System: Always measure the final pH of your compound-media solution to ensure it is within the tolerated range for your specific cell line.
Guide 3: Utilizing Cyclodextrins
Principle of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like many triazolo[4,3-a]quinoline derivatives, forming an "inclusion complex" that is more water-soluble.[8]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | The most common, but with limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified version with much higher aqueous solubility and lower toxicity.[8] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Another modified version with excellent solubility and a good safety profile. |
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin (HP-β-CD is a good starting point) in your cell culture medium to create a stock solution (e.g., 10-50 mM).
-
Add the Compound: Add your triazolo[4,3-a]quinoline derivative to the cyclodextrin solution.
-
Incubate and Mix: Gently mix the solution (e.g., on a rotator or with a magnetic stirrer) at room temperature or 37°C for several hours to allow for the formation of the inclusion complex.[9]
-
Filter (Optional): If any undissolved compound remains, you can filter the solution through a 0.22 µm filter to obtain a clear, saturated solution. The concentration of this solution can then be determined spectrophotometrically.
-
Vehicle Control: A control with the cyclodextrin alone at the same final concentration should be included in your experiments.
Visualization of the Solubilization Workflow
A decision-making workflow for solubilizing triazolo[4,3-a]quinoline derivatives.
Guide 4: Nanoparticle Formulation (Advanced)
Principle of Action: Reducing the particle size of a compound to the nanometer scale dramatically increases its surface area-to-volume ratio, which can lead to a significant increase in its dissolution rate and apparent solubility.[10]
Common Nanoparticle Approaches:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.
-
Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.
This is an advanced technique that typically requires specialized equipment and expertise in formulation science. It is generally considered when other methods have failed and is often employed in later stages of drug development.
Conclusion
Overcoming the solubility challenges of triazolo[4,3-a]quinoline derivatives is a critical step in unlocking their full therapeutic potential in vitro. By systematically applying the principles and protocols outlined in this guide, from basic DMSO solubilization to more advanced techniques like co-solvency and cyclodextrin encapsulation, researchers can develop robust and reproducible experimental systems. Always remember to include appropriate vehicle controls and to empirically determine the optimal conditions for your specific compound and assay.
References
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Gomha, S. M., et al. (2017). Triazoloquinolines I. Mini-Reviews in Medicinal Chemistry, 17(14), 1336-1357. Available at: [Link]
-
Dano, A., et al. (2023).[1][2][4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5478. Available at: [Link]
-
Tønnesen, H. H. (2011). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacy and Pharmacology, 63(10), 1347-1357. Available at: [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. Available at: [Link]
-
Avdeef, A. (2007). The rise of pKa profiling in drug discovery. Expert opinion on drug discovery, 2(4), 459-473. Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(8), 40-51. Available at: [Link]
-
ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin? Available at: [Link]
-
Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Fused Heterocyclic Scaffolds: A Comparative Analysis ofTriazolo[4,3-a]quinoxaline vs. Imidazo[1,2-a]quinoxaline
A Senior Application Scientist's Guide to Fused Heterocyclic Scaffolds: A Comparative Analysis of[1][2][3]Triazolo[4,3-a]quinoxaline vs. Imidazo[1,2-a]quinoxaline
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Certain heterocyclic systems, often termed "privileged structures," demonstrate an exceptional ability to bind to a wide range of biological targets, serving as fertile ground for the development of novel therapeutics.[1] This guide provides an in-depth comparative analysis of two such scaffolds: the electron-deficient[2][3][4]triazolo[4,3-a]quinoxaline and the closely related imidazo[1,2-a]quinoxaline.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental observations and strategic choices in scaffold utilization. We will dissect their structural nuances, compare synthetic accessibility, and evaluate their therapeutic landscapes, with a particular focus on anticancer applications, to provide a clear, data-driven framework for informed scaffold selection.
Part 1: Structural and Physicochemical Dissection
The foundational differences between these two scaffolds lie in the five-membered heterocyclic ring fused to the quinoxaline moiety. This seemingly minor variation—a triazole versus an imidazole—imparts significant changes in electronic distribution, hydrogen bonding potential, and overall molecular properties.
The[2][3][4]triazolo[4,3-a]quinoxaline core contains a triazole ring system, which is inherently more electron-deficient due to the presence of three nitrogen atoms compared to the two in the imidazole ring of the imidazo[1,2-a]quinoxaline scaffold. This electronic distinction influences pKa, with the triazole's bridgehead nitrogen being a key site for protonation in acidic conditions.[2] Conversely, the imidazo[1,2-a]quinoxaline scaffold, while still a weak base, presents a different electronic and steric profile for receptor interactions.
Caption: Core chemical structures of the two scaffolds.
These structural differences have profound implications for drug development. For instance, lipophilicity (expressed as cLogP) and aqueous solubility are critical for pharmacokinetics.[3] While the parent scaffolds provide a baseline, substitutions dramatically alter these properties. In the "Imiqualines" family of anticancer agents, derivatives of the imidazo[1,2-a]quinoxaline scaffold were found to be highly lipophilic, prompting chemical modifications—such as the conjugation of amino acids—to enhance water solubility and improve their druggability for potential intravenous use.[3]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | [2][3][4]Triazolo[4,3-a]quinoxaline | Imidazo[1,2-a]quinoxaline | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C9H6N4 | C10H7N3 | The triazole ring has an additional nitrogen atom compared to the imidazole ring. |
| Molecular Weight | 170.17 g/mol | 169.19 g/mol | Near-identical mass, making them excellent candidates for comparative studies. |
| pKa (Predicted) | Nitrogen at position 3 of the triazole is the first to be protonated in acidic conditions. The quinoxaline nitrogen has a negative pKa.[2] | Weakly basic (pKa ≈ 0.56 for parent quinoxaline).[5] | The higher nitrogen content in the triazole ring significantly alters the basicity and protonation sites. |
| H-Bond Acceptors | 4 | 3 | The extra nitrogen in the triazole ring provides an additional hydrogen bond acceptor site, potentially altering target binding interactions. |
| H-Bond Donors | 0 | 0 | Neither parent scaffold has a hydrogen bond donor. |
Part 2: A Tale of Two Syntheses
The synthetic accessibility of a scaffold is a crucial factor for its adoption in drug discovery, influencing cost, scalability, and the ease of generating diverse derivative libraries. Both scaffolds are accessible through multi-step syntheses, but they employ distinct strategic approaches.
Synthesis of[1][2][3]Triazolo[4,3-a]quinoxaline
A common and effective route to this scaffold involves the reaction of a 2-hydrazinoquinoxaline precursor with an aldehyde, followed by an oxidative cyclization.[2] The choice of an oxidizing agent like chloranil is critical; it facilitates the intramolecular cyclization that forms the fused triazole ring. This method is robust and allows for diversity at the 1-position by simply varying the starting aldehyde.
Caption: General synthetic workflow for the triazolo scaffold.
Representative Protocol: Synthesis of 1-Aryl-[2][3][4]triazolo[4,3-a]quinoxalines [2]
-
Step 1 (Condensation): To a solution of 1-chloro-2-hydrazinoquinoxaline (1.0 eq) in a suitable solvent like ethanol, add the desired aromatic aldehyde (1.1 eq).
-
Step 2 (Reaction): Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3 (Cyclization): After cooling, add chloranil (1.2 eq) to the reaction mixture and stir at room temperature for 12-18 hours. This step facilitates the oxidative cyclization to form the triazole ring.
-
Step 4 (Purification): The resulting precipitate is filtered, washed with cold ethanol, and purified by recrystallization or column chromatography to yield the final product.
-
Step 5 (Validation): The structure of the synthesized compound must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthesis of Imidazo[1,2-a]quinoxaline
The synthesis of this scaffold often involves building the imidazole ring onto a pre-existing quinoxaline core. Modern methods frequently employ microwave-assisted organic synthesis to accelerate reaction times and improve yields.[6][7] A powerful strategy involves a bimolecular condensation followed by a Suzuki cross-coupling reaction to install substituents on the imidazole ring, offering a high degree of control for generating structural diversity.[6]
Caption: General synthetic workflow for the imidazo scaffold.
Representative Protocol: Microwave-Assisted Synthesis of 1-Aryl-imidazo[1,2-a]quinoxalines [6][7]
-
Step 1 (Bromination): A precursor, such as 4-(methylamino)imidazo[1,2-a]quinoxaline, is brominated at the 1-position using N-Bromosuccinimide (NBS) in a solvent like chloroform under reflux.
-
Step 2 (Suzuki Coupling): The resulting 1-bromo-imidazo[1,2-a]quinoxaline derivative (1.0 eq) is placed in a microwave vial with the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like Na₂CO₃ (2.0 eq) in a solvent system like DME/water.
-
Step 3 (Microwave Irradiation): The sealed vial is subjected to microwave irradiation (e.g., 140°C for 20 minutes). This step is crucial for driving the cross-coupling reaction to completion efficiently.
-
Step 4 (Purification): After cooling, the reaction mixture is worked up (e.g., extraction with an organic solvent) and the crude product is purified by column chromatography.
-
Step 5 (Validation): The final structure is rigorously confirmed by NMR and HRMS analysis.
Part 3: Biological Activity and Therapeutic Landscape
While both scaffolds are considered "privileged," their derivatives have been explored in different therapeutic contexts. The triazolo[4,3-a]quinoxaline scaffold boasts a remarkably broad spectrum of reported activities, whereas the imidazo[1,2-a]quinoxaline core has been intensively optimized for a specific, high-impact application: anticancer therapy.
The Broad-Spectrum Contender:[1][2][3]Triazolo[4,3-a]quinoxaline
This scaffold is a versatile starting point for various drug discovery campaigns. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and analgesic activities.[2][8] This broad utility stems from the unique electronic and steric features of the triazolo-quinoxaline fusion, which can engage with a diverse set of biological targets. For example, some derivatives have shown potent anticonvulsant effects with a better safety profile than the reference drug carbamazepine.[9]
The Anticancer Specialist: Imidazo[1,2-a]quinoxaline
The imidazo[1,2-a]quinoxaline scaffold is the cornerstone of the "Imiqualines," a family of compounds with potent cytotoxic activities against cancer cell lines, particularly melanoma.[2][3] Research in this area has been highly focused, leading to the development of lead compounds with nanomolar efficacy.[10] This intensive effort provides a rich dataset for understanding structure-activity relationships (SAR).
Table 2: Comparative Anticancer Activity Against A375 Melanoma Cells
| Compound Scaffold | Representative Compound | EC₅₀ / IC₅₀ (nM) | Key Structural Features | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]quinoxaline | EAPB02303 | 3 - 10 | 1-(3,4-dihydroxyphenyl) group, 4-(methylamino) group. | [2][10] |
| Imidazo[1,2-a]quinoxaline | EAPB0503 | 200 | Lacks the 3,4-dihydroxy substitution pattern. | [3] |
| Imidazo[1,2-a]quinoxaline | EAPB0203 | 1570 | Lacks the 3,4-dihydroxy substitution pattern. | [3] |
| [2][3][4]Triazolo[4,3-a]quinoxaline | Compound 17a | 365 | 1-(4-hydroxyphenyl) group. | [2] |
| [2][3][4]Triazolo[4,3-a]quinoxaline | Compound 16a | 3158 | 1-phenyl group. | [2] |
|[2][3][4]Triazolo[4,3-a]quinoxaline | Compound 16b | 3527 | 1-(4-chlorophenyl) group. |[2] |
The data clearly indicates that while both scaffolds can produce active anticancer agents, the imidazo[1,2-a]quinoxaline core has been optimized to achieve exceptional potency. The lead compound, EAPB02303, is orders of magnitude more active than the best-performing triazolo[4,3-a]quinoxaline derivative in this specific assay.[2][10] SAR studies reveal that the 1-(3,4-dihydroxyphenyl) catechol moiety is a critical pharmacophore for the high activity of the imidazo-based compounds.[3][10]
Interestingly, the mechanism of action for the highly potent EAPB02303 appears to be novel. Unlike many first-generation compounds, it does not inhibit tubulin polymerization, and transcriptomic analysis confirms its mechanism is distinct from a panel of 12 well-known anticancer drugs, highlighting its potential to overcome existing resistance mechanisms.[10]
Caption: Postulated mechanism for potent imidazoquinoxaline derivatives.
Part 4: Conclusion and Strategic Outlook
This comparative analysis reveals two scaffolds with distinct but valuable profiles for drug discovery. Neither is inherently "better"; their utility is defined by the research objective.
-
The [2][3][4]triazolo[4,3-a]quinoxaline scaffold is a versatile starting point for broad-spectrum screening . Its documented efficacy across antibacterial, antiviral, anti-inflammatory, and anticancer domains makes it an excellent choice for discovery programs targeting novel mechanisms in these areas.[2] Its straightforward synthesis allows for the rapid generation of diverse libraries to explore a wide chemical space.
-
The imidazo[1,2-a]quinoxaline scaffold, particularly within the Imiqualine series, represents a highly optimized core for targeted anticancer therapy . The depth of SAR data available provides a clear roadmap for further refinement.[3][10] For research groups focused on oncology, especially in overcoming resistance in cancers like melanoma, this scaffold offers a validated and exceptionally potent foundation upon which to build next-generation therapeutics.
Final Recommendation: For programs in the exploratory phase seeking hits across multiple therapeutic areas, the triazolo[4,3-a]quinoxaline scaffold is a strategically sound choice. For programs with a defined oncology target and a goal of achieving high potency, the imidazo[1,2-a]quinoxaline scaffold provides a proven and powerful platform. The choice, as always, depends on a clear-eyed assessment of the project's ultimate goals, guided by the robust experimental data presented here.
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validating the anticancer activity oftriazolo[4,3-a]quinoxalines against known drugs
An In-Depth Framework for Preclinical Validation Against Standard-of-Care Agents
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research.[1] Fused heterocyclic systems, particularly those containing the quinoxaline scaffold, have garnered significant attention for their diverse pharmacological properties.[1] Among these, the 1,2,4-triazolo[4,3-a]quinoxaline moiety has emerged as a promising pharmacophore, with numerous derivatives exhibiting potent cytotoxic activities against various cancer cell lines.[2]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating the anticancer activity of novel triazolo[4,3-a]quinoxaline compounds. We will move beyond simple screening to establish a robust, comparative preclinical evaluation against established chemotherapeutic drugs. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for rigorous drug discovery.
Chapter 1: Profiling the Combatants: A Triazolo[4,3-a]quinoxaline Candidate vs. A Standard-of-Care Drug
To create a meaningful comparison, we must first select our candidates. This involves choosing a representative triazolo[4,3-a]quinoxaline with demonstrated potential and benchmarking it against a clinically relevant drug for a specific cancer type.
Spotlight on a Triazolo[4,3-a]quinoxaline Candidate
For the purpose of this guide, we will focus on a hypothetical, yet representative, triazolo[4,3-a]quinoxaline derivative, hereafter designated TQ-1 . The selection of a lead compound from a synthesized library is a critical first step, often guided by initial high-throughput screening.[3] Recent studies have highlighted derivatives with potent activity against non-small cell lung cancer (NSCLC) cell lines, such as A549.[4] We will therefore proceed with the hypothesis that TQ-1 shows promising activity against this cancer type.
The mechanism of action for many triazolo[4,3-a]quinoxalines is multifaceted, with some derivatives reported to function as DNA intercalating agents, while others act as kinase inhibitors or apoptosis inducers by modulating Bcl-2 family proteins.[2][4] A crucial part of the validation process is to elucidate the specific mechanism of the candidate compound.
The Benchmark: Cisplatin
For NSCLC, a common first-line chemotherapeutic agent is Cisplatin .[5][6][7] Cisplatin exerts its anticancer effect primarily by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis. Given its well-characterized mechanism and clinical relevance in lung cancer, Cisplatin serves as an excellent benchmark against which to compare the efficacy and cellular effects of TQ-1. The A549 cell line, a widely used model for NSCLC, is known to be sensitive to Cisplatin, providing a reliable system for comparative assays.[8][9]
Chapter 2: In Vitro Showdown: A Head-to-Head Comparison of Cytotoxicity and Apoptotic Induction
The foundation of validating a new anticancer compound lies in rigorous in vitro testing.[10] These assays provide the initial quantitative data on a compound's efficacy and offer insights into its cellular mechanism of action. The rationale here is to move from broad cytotoxicity to more specific measures of cancer cell killing, such as the induction of programmed cell death (apoptosis).
Experimental Workflow: From Viability to Apoptosis
A logical and efficient workflow is essential for generating reliable and interconnected data. The following diagram outlines the core in vitro validation sequence.
Caption: Experimental workflow for in vitro validation of TQ-1 against Cisplatin.
Detailed Protocol: Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of TQ-1 and Cisplatin on A549 cells.
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.[12] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions for both TQ-1 and Cisplatin in culture medium. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 72 hours. The duration is chosen to allow for multiple cell cycles and to observe the full effect of the compounds.[13]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[12]
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Detailed Protocol: Apoptosis Detection (Annexin V/PI Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]
Objective: To quantify and compare the mode of cell death induced by TQ-1 and Cisplatin.
Methodology:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ A549 cells in a 6-well plate. After 24 hours, treat the cells with TQ-1 and Cisplatin at their respective IC50 concentrations for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like Accutase.[16] Centrifuge the collected cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Data Presentation & Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 72h |
|---|---|---|
| TQ-1 | A549 | [Experimental Value] |
| Cisplatin | A549 | [Experimental Value] |
Table 2: Mode of Cell Death at IC50 Concentration (48h)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
|---|---|---|---|---|
| Control | >95% | <5% | <2% | <2% |
| TQ-1 | [Value] | [Value] | [Value] | [Value] |
| Cisplatin | [Value] | [Value] | [Value] | [Value] |
A lower IC50 value for TQ-1 would indicate superior potency. A significantly higher percentage of early and late apoptotic cells for TQ-1 compared to Cisplatin at their respective IC50s could suggest a more efficient or direct apoptosis-inducing mechanism.
Chapter 3: Mechanistic Deep Dive: Pathway Analysis
Identifying the molecular pathway a compound modulates is crucial for its development. Quinoxaline derivatives have been reported to interfere with key cancer signaling pathways, such as the PI3K/Akt pathway, which is frequently hyperactivated in NSCLC and plays a central role in cell growth, proliferation, and survival.[18][19][20][21]
Investigating the PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation.[22] A key activation event in this pathway is the phosphorylation of Akt at Serine 473 (Ser473).[21] We can use Western Blotting to determine if TQ-1 inhibits this phosphorylation, which would be indicative of upstream pathway inhibition (e.g., at the level of PI3K).
Caption: Simplified PI3K/Akt signaling pathway and the hypothetical inhibition by TQ-1.
Detailed Protocol: Western Blot for p-Akt
Western blotting allows for the detection of specific proteins from a complex mixture extracted from cells. Here, we will probe for both total Akt and phosphorylated Akt (p-Akt) to assess the specific inhibition of its activation.
Objective: To determine if TQ-1 inhibits the phosphorylation of Akt at Ser473 in A549 cells.
Methodology:
-
Cell Lysis: Treat A549 cells with TQ-1 and Cisplatin at their IC50 for a shorter duration (e.g., 6-24 hours) to capture signaling events that precede apoptosis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.[23] A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[24]
Expected Result: A significant decrease in the p-Akt/Total Akt ratio in TQ-1 treated cells compared to the control would strongly suggest that TQ-1 inhibits the PI3K/Akt pathway. Cisplatin is not expected to have a direct, potent effect on this pathway, serving as a negative control for this specific mechanism.
Chapter 4: Conclusion and Future Directions
This guide outlines a foundational, multi-step process for the preclinical validation of a novel triazolo[4,3-a]quinoxaline anticancer compound, TQ-1, against the standard-of-care drug, Cisplatin. By systematically evaluating cytotoxicity (MTT), mode of cell death (Annexin V/PI), and a key signaling pathway (PI3K/Akt), researchers can build a comprehensive and compelling data package.
If TQ-1 demonstrates a superior IC50, a more potent induction of apoptosis, and a clear mechanism of action via PI3K/Akt pathway inhibition, it would be a strong candidate for further preclinical development. Subsequent steps would logically include in vivo validation using xenograft models to assess tumor growth inhibition, bioavailability, and toxicity in a living system.[10]
The strength of this comparative approach lies in its self-validating nature. Every experiment is benchmarked against a known clinical agent, providing immediate context for the observed results and building a robust case for the therapeutic potential of this promising class of compounds.
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A Comparative Guide to the Anticonvulsant Efficacy of Triazolo[4,3-a]quinoline Derivatives
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community continues to explore novel chemical scaffolds. Among these, the triazolo[4,3-a]quinoline core has emerged as a promising framework for the development of potent anticonvulsant agents. This guide provides an in-depth comparison of the anticonvulsant efficacy of various triazolo[4,3-a]quinoline derivatives, supported by experimental data from preclinical studies. We will delve into their structure-activity relationships (SAR), neurotoxicity profiles, and the experimental methodologies used to evaluate their therapeutic potential.
The Rationale for Targeting the Triazolo[4,3-a]quinoline Scaffold
The quest for new AEDs is driven by the significant portion of patients who remain refractory to current treatments and the often-debilitating side effects of existing medications. The triazole moiety, a five-membered heterocycle, is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] When fused with a quinoline ring system, which also possesses a broad spectrum of biological activities, the resulting triazolo[4,3-a]quinoline scaffold presents a unique chemical architecture with the potential for potent central nervous system activity.[3] This guide will focus on derivatives that have been systematically synthesized and evaluated, providing a clear comparison of their performance in established preclinical models of epilepsy.
Comparative Anticonvulsant Efficacy and Neurotoxicity
The anticonvulsant potential of novel compounds is primarily assessed using in vivo models that mimic different types of seizures. The two most widely used screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can protect against absence seizures by raising the seizure threshold.[4][5][6] Neurotoxicity is commonly evaluated using the rotarod test, which assesses motor coordination and balance in rodents.[7][8]
A crucial metric for evaluating the therapeutic potential of an anticonvulsant candidate is the Protective Index (PI) , which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI value indicates a wider therapeutic window and a more favorable safety profile.
5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines
A study by Jin et al. (2007) investigated a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines (compounds 3a-f ).[3][7] Their findings highlight the significant impact of the substituent on the phenyl ring at the 5-position on anticonvulsant activity.
| Compound | Substituent (R) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | MES PI | scPTZ PI |
| 3a | H | 62.5 | 45.3 | >300 | >4.8 | >6.6 |
| 3b | p-CH₃ | 55.1 | 38.7 | >300 | >5.4 | >7.8 |
| 3c | p-OCH₃ | 48.9 | 35.2 | >300 | >6.1 | >8.5 |
| 3d | p-Cl | 35.6 | 28.4 | 189.2 | 5.3 | 6.7 |
| 3e | p-Br | 30.1 | 25.1 | 165.7 | 5.5 | 6.6 |
| 3f | p-F | 27.4 | 22.0 | 158.5 | 5.8 | 7.2 |
Data sourced from Jin et al., 2007.[3][7]
From this series, compound 3f , bearing a p-fluorophenyl group, emerged as the most potent derivative, with an ED₅₀ of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test.[3][7] The data suggests that electron-withdrawing groups at the para position of the phenyl ring enhance anticonvulsant activity. Interestingly, the introduction of a triazolone moiety instead of a triazole group in a related series of compounds resulted in a complete loss of anticonvulsant activity, underscoring the critical role of the triazole ring in the observed efficacy.[3][7]
1-Formamide-triazolo[4,3-a]quinoline Derivatives
Another noteworthy series of derivatives are the 1-formamide-triazolo[4,3-a]quinolines. A study by Wei et al. (2010) synthesized and evaluated a series of these compounds, with substitutions at the 7-position.[8]
| Compound | Substituent (R) at C7 | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | MES PI |
| 6a | Methoxy | 55.2 | >300 | >5.4 |
| 6b | Ethoxy | 48.7 | >300 | >6.2 |
| 6c | Propoxy | 39.5 | >300 | >7.6 |
| 6d | Hexyloxy | 30.1 | 286 | 9.5 |
| Carbamazepine | (Reference Drug) | 25.1 | 150.6 | 6.0 |
Data sourced from Wei et al., 2010.[8]
In this series, compound 6d , with a hexyloxy side chain, demonstrated the most promising profile.[8] It exhibited a potent anticonvulsant effect in the MES test with an ED₅₀ of 30.1 mg/kg and, importantly, a Protective Index of 9.5, which is superior to that of the established AED, carbamazepine (PI = 6.0).[8] This suggests a potentially wider therapeutic window for this derivative.
Structure-Activity Relationship (SAR) Insights
The comparative data from these studies allow for the deduction of key structure-activity relationships for the anticonvulsant activity of triazolo[4,3-a]quinoline derivatives:
-
The Triazole Moiety is Essential: The presence of the 1,2,4-triazole ring is crucial for anticonvulsant activity. Its replacement with a 1,2,4-triazol-1(2H)-one moiety leads to inactive compounds.[3][7]
-
Substitution at the 5-Position: The nature of the substituent on the phenyl ring at the 5-position significantly influences potency. Electron-withdrawing groups, particularly halogens (F, Cl, Br), at the para-position enhance anticonvulsant efficacy.[3][7]
-
Substitution at the 7-Position: Alkoxy substitution at the 7-position of the quinoline ring is beneficial for activity. Increasing the length of the alkyl chain from methoxy to hexyloxy appears to improve both potency and the protective index.[8]
The following diagram illustrates the key pharmacophoric features of the triazolo[4,3-a]quinoline scaffold for anticonvulsant activity.
Caption: General workflow for preclinical anticonvulsant drug evaluation.
Conclusion
The triazolo[4,3-a]quinoline scaffold represents a promising avenue for the development of novel anticonvulsant agents. The comparative data presented in this guide clearly demonstrate that strategic substitutions at the 5- and 7-positions of this core structure can lead to compounds with potent anticonvulsant activity and favorable safety profiles, in some cases exceeding that of established drugs like carbamazepine. Specifically, the 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f ) and 7-(hexyloxy)-4,5-dihydro-t[3][7][8]riazolo[4,3-a]quinoline-1-carboxamide (6d ) stand out as promising lead candidates for further preclinical development. Future research should focus on elucidating the precise mechanism of action of these compounds and further optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical evaluation.
References
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Jin, C., Zhang, A., Quan, Z., & Wang, X. (2007). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. Journal of Pharmacy & Pharmaceutical Sciences, 10(2), 254-262. [Link]
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Jin, C., Zhang, A., Quan, Z., & Wang, X. (2007). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. American Association of Pharmaceutical Scientists. [Link]
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Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 908622. [Link]
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Wei, C. X., Deng, X. Q., Chai, K. Y., Sun, Z. G., & Quan, Z. S. (2010). Synthesis and anticonvulsant activity of 1-formamide-triazolo[4,3-a]quinoline derivatives. Archives of Pharmacal Research, 33(5), 655-662. [Link]
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Song, M. X., & Deng, X. Q. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1234-1254. [Link]
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Deng, X. Q., Quan, Z. S., Xiao, C. R., & Wei, C. X. (2011). Synthesis and Anticonvulsant Activity of 5-Substituted-t[3][7][8]riazolo[4,3-a]quinazolines. Chinese Journal of Organic Chemistry, 31(12), 2082-2087. [Link]
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Patel, R. B., & Sisodia, N. B. (2023). Anticonvulsants Toxicity. In StatPearls. StatPearls Publishing. [Link]
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Nikalje, A. P. G. (2012). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 101(1-2), 109-117. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]
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National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
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Wierońska, J. M., Stachowicz, K., & Nowak, G. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Al-Obaid, A. M., Abdel-Hamid, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Khamees, H. A. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)-One Derivatives. Journal of Chemical and Pharmaceutical Research, 8(6), 336-353. [Link]
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ScienceDirect. (n.d.). Subcutaneous pentylenetetrazole. [Link]
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Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology, 548, 15-26. [Link]
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Gaikwad, S., Tembhurne, S., & Sakarkar, D. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178. [Link]
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The Pharma-Xplorer. (2022, September 3). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Image]. [Link]
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Motaghinejad, M., Motevalian, M., & Shabab, B. (2015). The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. PLOS ONE, 10(5), e0127751. [Link]
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Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 14(Suppl 1), 7-13. [Link]
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Chadwick, D. (1994). Acute and Chronic Toxicity of Antiepileptic Medications: a Selective Review. The Canadian Journal of Neurological Sciences, 21(S4), S13-S19. [Link]
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A Senior Application Scientist's Guide to Confirming the DNA Binding Affinity of Novel Triazolo[4,3-a]quinoxaline Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and confirming the DNA binding affinity of novel triazolo[4,3-a]quinoxaline derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system, frequently investigated for its potential as an anticancer agent.[1][2] A primary mechanism of action for many of these derivatives is their ability to interact with DNA, often through intercalation, and subsequently inhibit critical enzymes like Topoisomerase II.[3] Therefore, accurately quantifying the DNA binding affinity is a cornerstone of the preclinical evaluation of these compounds.
The Strategic Approach: A Multi-Faceted Validation Workflow
Caption: General workflow for characterizing DNA-ligand interactions.
Comparing the Core Biophysical Techniques
The choice of method is critical and depends on the specific question being asked. While numerous techniques exist, we will focus on the most accessible and informative spectroscopic methods for an initial, yet thorough, investigation.[4][5]
| Technique | Principle | Information Gained | Advantages | Limitations |
| UV-Visible Spectroscopy | Measures changes in the absorbance spectrum of the drug or DNA upon complex formation. | Binding constant (Kb), stoichiometry, qualitative evidence of interaction (hypochromism, bathochromic shift). | Simple, rapid, widely available equipment.[4] | Lower sensitivity compared to fluorescence; requires chromophoric compounds. |
| Fluorescence Spectroscopy | Measures changes in the fluorescence emission of a molecule (either the drug or a DNA probe like Ethidium Bromide) upon binding. | Binding constant (Ksv), binding mechanism (static vs. dynamic quenching), accessibility of the fluorophore. | High sensitivity, can be used for non-chromophoric but fluorescent compounds.[6] | Susceptible to inner filter effects; requires fluorescent properties. |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA. | Information on DNA conformational changes upon drug binding (e.g., B-DNA to A-DNA or Z-DNA), evidence of intercalation vs. groove binding. | Provides unique structural insights into the DNA-drug complex. | Does not directly provide a binding constant; requires specialized equipment. |
In-Depth Protocol: UV-Visible Absorption Titration
This protocol provides a self-validating system to determine the intrinsic binding constant (Kb) of a triazolo[4,3-a]quinoxaline derivative with Calf Thymus DNA (CT-DNA). The causality behind each step is explained to ensure experimental integrity.
Objective: To quantify the binding affinity by monitoring the hypochromic (decrease in absorbance) and bathochromic (red-shift) effects in the drug's absorption spectrum upon titration with DNA.
Pillar of Trustworthiness: The experiment is designed as a titration, where one component is systematically varied.[7] The reliability of the final Kb value is contingent on ensuring the concentration of the constant component is appropriate for the binding regime.[7]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer Selection: Prepare a Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4). Causality: This buffer maintains a stable pH and ionic strength, mimicking physiological conditions and preventing DNA denaturation. The salt concentration is crucial as electrostatic interactions can contribute to binding.
-
Stock Solutions:
-
Prepare a concentrated stock solution of the triazolo[4,3-a]quinoxaline derivative in DMSO.
-
Prepare a stock solution of high-purity CT-DNA in the Tris-HCl buffer.
-
-
DNA Concentration Determination: The concentration of the CT-DNA solution must be accurately determined by measuring its absorbance at 260 nm, using a molar extinction coefficient of 6600 M-1cm-1 (per nucleotide).[4] The A260/A280 ratio should be ~1.8–1.9, indicating the DNA is sufficiently free of protein contamination. Causality: Accurate concentration is paramount for calculating the binding constant.
-
-
Experimental Setup:
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: Prepare two matched quartz cuvettes (1 cm path length).
-
Reference Cuvette: Add 3 mL of the Tris-HCl buffer.
-
Sample Cuvette: Add 3 mL of the triazolo[4,3-a]quinoxaline derivative solution at a fixed concentration (e.g., 20 µM) in the same buffer. Causality: The concentration of the drug is held constant to observe the effect of increasing DNA concentration.
-
-
-
Titration Procedure:
-
Record the initial absorption spectrum of the drug solution (typically in the 200-500 nm range).
-
Make successive additions of the CT-DNA stock solution (e.g., 10 µL aliquots) to both the sample and reference cuvettes. Causality: Adding DNA to the reference cuvette corrects for the absorbance of the DNA itself, ensuring that the observed spectral changes are due solely to the binding interaction.
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for ~5 minutes before recording the spectrum.
-
Continue the titration until the drug's spectrum shows no further significant changes upon DNA addition (saturation).
-
-
Data Analysis (Wolfe-Shimer Equation):
-
The intrinsic binding constant, Kb, can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf))
-
Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Drug]).
-
εf is the extinction coefficient of the free drug.
-
εb is the extinction coefficient of the fully bound drug.
-
-
A plot of [DNA]/(εa - εf) versus [DNA] should yield a straight line. Kb is calculated from the ratio of the slope to the intercept. Causality: This linear plot validates the binding model and allows for a robust calculation of the binding constant.
-
Visualizing the Binding Mechanism: DNA Intercalation
Many planar aromatic triazolo[4,3-a]quinoxaline derivatives are hypothesized to bind DNA via intercalation.[3][8] This mode of binding involves the insertion of the planar chromophore between the base pairs of the DNA double helix. This interaction distorts the DNA structure, which can be detected by techniques like Circular Dichroism and is often the basis for their biological activity, such as the inhibition of Topoisomerase II.
Caption: DNA intercalation by a planar aromatic molecule.
Comparative Analysis of Published Derivatives
To contextualize the results for a novel derivative, it is essential to compare its binding affinity with known compounds from the same class and with standard intercalating agents like doxorubicin. The data below, synthesized from published literature, illustrates how such a comparison can be structured.
| Compound | Target/Assay | Binding Affinity (IC50 in µM) | Reference Compound (Doxorubicin) | Source |
| Derivative 12d | DNA Binding | 35.33 ± 1.8 | 31.27 ± 1.8 | [8] |
| Derivative 12a | DNA Binding | 39.35 ± 3.9 | 31.27 ± 1.8 | [8] |
| Derivative 10c | DNA Binding | 42.35 ± 3.9 | 31.27 ± 1.8 | [8] |
| Derivative 10a | DNA Binding | 25.27 ± 1.2 | 31.27 ± 1.8 | [3] |
| Derivative 11d | DNA Binding | 27.47 ± 2.1 | 31.27 ± 1.8 | [3] |
| Derivative 8e | DNA Binding | 27.54 ± 3.2 | 31.27 ± 1.8 | [3] |
Note: IC50 values from DNA binding assays represent the concentration required to achieve 50% inhibition of a process (e.g., displacement of a fluorescent probe) and are a valid proxy for comparing relative binding affinities.
As the table shows, several novel triazolo[4,3-a]quinoxaline derivatives exhibit DNA binding affinities that are comparable to, or even stronger than, the well-established anticancer drug doxorubicin.[3][8] For instance, compound 10a shows a lower IC50 value than doxorubicin, indicating a higher binding affinity in the specific assay used.[3] This comparative data is crucial for prioritizing lead compounds for further development.
Conclusion
Confirming the DNA binding affinity of novel triazolo[4,3-a]quinoxaline derivatives is a critical step in their evaluation as potential therapeutic agents. By employing a multi-technique workflow, beginning with spectroscopic screening and progressing to quantitative titration and mechanistic studies, researchers can build a comprehensive and reliable profile of their compounds. This guide emphasizes the importance of understanding the principles behind each method and structuring experiments in a self-validating manner. The ultimate goal is to generate high-quality, reproducible data that can confidently guide the complex process of drug discovery.
References
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El-Adl, K. et al. (2021).[3][8][9]Triazolo[4,3-a]quinoxaline and[3][8][9]triazolo[4,3-a]quinoxaline-1-thiol-derived DNA intercalators: design, synthesis, molecular docking, in silico ADMET profiles and anti-proliferative evaluations. RSC Advances. Available at:
-
El-Adl, K. et al. (2021).[3][8][9]Triazolo[4,3-a]quinoxaline and[3][8][9]triazolo[4,3-a]quinoxaline-1-thiol derived DNA intercalators: Design, synthesis, molecular docking, In silico ADMET profile and anti-proliferative evaluations. ResearchGate. Available at:
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El-Adl, K. et al. (2023). New[3][8][9]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. Available at:
-
El-Adl, K. et al. (2020). Design, synthesis, molecular docking and anti-proliferative evaluations of[3][8][9]triazolo[4,3-a]quinoxaline derivatives as DNA intercalators and Topoisomerase II inhibitors. Bioorganic Chemistry. Available at:
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Kaneko, C. et al. (2023).[3][8][9]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules. Available at:
- Gaber, Z. et al. (2022). Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Journal of the Iranian Chemical Society.
- Nile, M. & Fox, K.R. (n.d.). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. Methods in Molecular Biology.
- Uthe, P.B. et al. (n.d.). A novel assay to determine the sequence preference and affinity of DNA minor groove binding compounds. Nucleic Acids Research.
- Perletti, G. & Monti, E. (2019). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences.
- Boger, D.L. & Fink, B.E. (1999). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society.
- Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell.
- Rich, R.L. & Myszka, D.G. (2011). Biophysical methods in early drug discovery. Drug Discovery Today: Technologies.
- Jarmoskaite, I. et al. (2020). How to measure and evaluate binding affinities. eLife.
- Stubbs, C. (2025). Biophysics in Drug Discovery. YouTube.
- Malvern Panalytical. (n.d.). Binding Affinity.
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A Researcher's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Triazolo[4,3-a]quinolines
In the contemporary landscape of drug discovery, the synergy between computational and experimental approaches is not merely advantageous; it is fundamental. This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of in silico predictions with in vitro experimental results, focusing on the promising heterocyclic scaffold, triazolo[4,3-a]quinoline. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework to enhance the efficiency and accuracy of their discovery pipelines. By critically evaluating and integrating predictive computational models with tangible biological data, we can accelerate the identification of potent and selective therapeutic candidates.
The Imperative of Cross-Validation in Drug Discovery
The journey of a drug from concept to clinic is fraught with high attrition rates. A significant portion of this failure can be attributed to a lack of efficacy or unforeseen toxicity in later stages of development. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a powerful means to triage vast virtual libraries of compounds, prioritizing those with the highest probability of desired biological activity. However, these computational models are predictive in nature and are built upon various assumptions and simplifications. Consequently, their translation to real-world biological systems is not always direct.
This is where the criticality of cross-validation with in vitro results comes to the forefront. Experimental validation provides the ground truth necessary to assess the accuracy of computational predictions, refine predictive models, and ultimately build confidence in the selection of candidates for further development. The triazolo[4,3-a]quinoline scaffold, known for its diverse biological activities including anticancer and anticonvulsant properties, serves as an excellent case study for illustrating this integrated approach.[1][2][3]
A Comparative Overview of In Silico and In Vitro Methodologies
The successful cross-validation of triazolo[4,3-a]quinolines hinges on the judicious selection of complementary in silico and in vitro techniques. The choice of methods should be guided by the specific therapeutic target and the biological question at hand. For instance, if the intended mechanism of action is the inhibition of a particular enzyme, the computational and experimental assays should be tailored to probe this specific interaction.
In Silico Predictive Modeling
In silico techniques provide a rapid and cost-effective means of predicting the biological activity of novel compounds.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. For triazolo[4,3-a]quinolines, a common target is the DNA-topoisomerase II complex.[4][5] Molecular docking studies can provide insights into the binding mode, affinity, and key interactions between the compound and its target.[4][5]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new compounds and to guide the optimization of lead compounds.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. In silico tools can predict these properties, helping to identify potential liabilities early in the discovery process.
In Vitro Experimental Validation
In vitro assays are essential for confirming the biological activity predicted by computational models and for providing quantitative data on the potency and efficacy of the compounds.
-
Antiproliferative Assays: These assays are used to assess the ability of a compound to inhibit the growth of cancer cells. Common cell lines for testing triazolo[4,3-a]quinoline derivatives include HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).[4][6][7][8]
-
Enzyme Inhibition Assays: If a specific enzyme is the target, its inhibition by the test compounds can be measured directly. For example, topoisomerase II inhibition assays are relevant for many anticancer compounds.[4][6]
-
DNA Intercalation Assays: For compounds predicted to interact with DNA, such as certain triazolo[4,3-a]quinolines, DNA binding assays can confirm this mechanism of action.[4][6]
The Cross-Validation Workflow: An Integrated Approach
A robust cross-validation workflow ensures that computational predictions are rigorously tested and that the resulting experimental data is used to refine future predictions.
Caption: A typical workflow for the cross-validation of in silico predictions with in vitro results.
Data Presentation: A Comparative Analysis
To illustrate the cross-validation process, the following table presents hypothetical data for a series of triazolo[4,3-a]quinoline derivatives. The in silico predictions (docking score) are compared with the in vitro experimental results (IC50 values from an antiproliferative assay).
| Compound ID | Docking Score (kcal/mol) | Predicted Activity | In Vitro IC50 (µM) vs. HCT-116 | Experimental Activity | Correlation |
| TQ-01 | -9.8 | High | 2.5 | High | Good |
| TQ-02 | -9.5 | High | 5.1 | High | Good |
| TQ-03 | -7.2 | Moderate | 15.8 | Moderate | Good |
| TQ-04 | -8.9 | High | 25.3 | Low | Poor |
| TQ-05 | -6.5 | Low | > 50 | Inactive | Good |
In this example, a good correlation is observed for most compounds, where a lower (more favorable) docking score corresponds to a lower IC50 value (higher potency). However, compound TQ-04 represents a discrepancy, highlighting the importance of experimental validation. Such outliers can provide valuable information for refining the computational model.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of reliable experimental validation.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of triazolo[4,3-a]quinoline derivatives against a cancer cell line.
Materials:
-
HCT-116 human colon carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Triazolo[4,3-a]quinoline compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the triazolo[4,3-a]quinoline compounds and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Topoisomerase II Inhibition Assay
This protocol describes a method to assess the inhibitory effect of the compounds on topoisomerase II activity.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
Triazolo[4,3-a]quinoline compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase II to initiate the reaction. Include a positive control (e.g., etoposide) and a negative control (no compound).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The inhibition of enzyme activity is indicated by the persistence of the supercoiled DNA form.
Logical Relationships in Cross-Validation
The relationship between in silico predictions and in vitro results can be visualized to better understand the decision-making process in lead selection.
Caption: Decision matrix for comparing in silico predictions with in vitro outcomes.
Conclusion and Future Directions
The cross-validation of in silico predictions with in vitro results is an indispensable strategy in modern drug discovery. For the development of novel therapeutics based on the triazolo[4,3-a]quinoline scaffold, this integrated approach allows for the rapid and efficient identification of promising lead compounds while minimizing the risk of late-stage failures. The continuous feedback loop between computational modeling and experimental testing not only validates the initial predictions but also serves to refine and improve the predictive power of the in silico models for future screening campaigns. As our understanding of the biological targets of triazolo[4,3-a]quinolines grows, so too will the sophistication of our predictive models, further accelerating the path to new and effective medicines.
References
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El-Gamal, K. M., et al. (2023). New[4][5][6]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PLOS ONE. [Link]
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El-Gamal, K. M., et al. (2023). New[4][5][6]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. National Center for Biotechnology Information. [Link]
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Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. National Center for Biotechnology Information. [Link]
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Wang, P., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal ofTriazolo[4,3-a]quinoline: A Guide for Laboratory Professionals
Navigating the Disposal of[1][2][3]Triazolo[4,3-a]quinoline: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of[1][2][3]Triazolo[4,3-a]quinoline, a heterocyclic compound of interest in medicinal chemistry.[4][5] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds—quinoline and 1,2,4-triazole—and aligns with general hazardous waste management principles to ensure a cautious and responsible approach.
Hazard Assessment: An Inferred Profile
Understanding the potential hazards of[1][2][3]Triazolo[4,3-a]quinoline is paramount for its safe handling and disposal. By examining the hazards of its core components, we can construct a precautionary hazard profile.
-
Quinoline: This component is classified as toxic if swallowed and harmful in contact with skin.[6] It is a suspected mutagen and carcinogen, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[6][7]
-
1,2,4-Triazole: This compound is harmful if swallowed, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[2][3]
Based on these data, it is prudent to handle[1][2][3]Triazolo[4,3-a]quinoline with a high degree of caution, assuming it may possess similar toxicological and ecotoxicological properties.
Table 1: Inferred Hazard Profile for[1][2][3]Triazolo[4,3-a]quinoline
| Hazard Classification | Inferred from | GHS Hazard Statement (Anticipated) |
| Acute Toxicity (Oral) | Quinoline, 1,2,4-Triazole | H301/302: Toxic or Harmful if swallowed |
| Acute Toxicity (Dermal) | Quinoline | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Quinoline | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Quinoline, 1,2,4-Triazole | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Quinoline | H341: Suspected of causing genetic defects |
| Carcinogenicity | Quinoline | H350: May cause cancer |
| Reproductive Toxicity | 1,2,4-Triazole | H360: May damage fertility or the unborn child |
| Hazardous to the Aquatic Environment | Quinoline | H411: Toxic to aquatic life with long lasting effects |
Regulatory Framework: Adherence to Hazardous Waste Protocols
The disposal of[1][2][3]Triazolo[4,3-a]quinoline falls under the purview of hazardous waste regulations. In the United States, the Environmental Protection Agency (EPA) provides the regulatory framework for hazardous waste management.[8][9] Research institutions must also adhere to state and local regulations, as well as their own internal Environmental Health and Safety (EHS) policies.[10][11]
A crucial first step is to determine if the waste is a "listed" or "characteristic" hazardous waste. Given the inferred hazards, it is highly likely that[1][2][3]Triazolo[4,3-a]quinoline waste would be classified as hazardous. Therefore, it must be managed according to the stringent guidelines for hazardous waste from its point of generation to its final disposal.[11]
Operational and Disposal Plan
This section outlines the step-by-step procedures for the safe handling and disposal of[1][2][3]Triazolo[4,3-a]quinoline.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling[1][2][3]Triazolo[4,3-a]quinoline in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[7]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][7]
-
Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[12]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][7]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[1] Do not use combustible materials. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect the Waste: Place the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.[1][2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[7]
-
Report: Report the spill to your institution's EHS department.
Disposal Protocol for[1][2][3]Triazolo[4,3-a]quinoline
The guiding principle for the disposal of[1][2][3]Triazolo[4,3-a]quinoline is to manage it as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][13][14][15]
Workflow for Proper Disposal:
Caption: Workflow for the proper disposal of[1][2][3]Triazolo[4,3-a]quinoline.
Step-by-Step Disposal Instructions:
-
Waste Segregation: Do not mix[1][2][3]Triazolo[4,3-a]quinoline waste with other waste streams unless explicitly permitted by your EHS department.[11]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or has reached the accumulation time limit, contact your institution's EHS department to arrange for a pickup.[16]
-
The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
-
Final Disposition:
Decision Logic for Waste Management
The following diagram illustrates the decision-making process for managing chemical waste in a laboratory setting.
Caption: Decision-making process for chemical waste disposal in a research setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of[1][2][3]Triazolo[4,3-a]quinoline, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals when in doubt.
References
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New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]
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Carl Roth GmbH + Co. KG. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
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Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: 1,2,4-Triazole 5907. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Health and Safety Executive. (2025, October 7). Residues Assessments for Triazole Derivative Metabolites. Retrieved from [Link]
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Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
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Loba Chemie. (n.d.). Safety Data Sheet: QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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Crini, G., et al. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Environmental Science and Pollution Research, 24(30), 23789-23801. [Link]
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AERU, University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). Retrieved from [Link]
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ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Stericycle. (2025, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
